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Core Science & Biosynthesis

Foundational

Investigating the Therapeutic Potential of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine: A Predictive and Methodological Framework

An In-depth Technical Guide Executive Summary The relentless pursuit of novel therapeutic agents necessitates the exploration of uncharacterized chemical entities. 1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents one s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

The relentless pursuit of novel therapeutic agents necessitates the exploration of uncharacterized chemical entities. 1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents one such molecule, currently lacking direct characterization in peer-reviewed literature. This guide, therefore, deviates from a traditional review and instead serves as a predictive framework and methodological roadmap for its scientific investigation. By deconstructing the molecule into its core pharmacophores—the N-methylated pyrrole ring and the 2-carboxamidine group—we can infer potential biological activities based on a wealth of data from structurally analogous compounds.

This document provides researchers, medicinal chemists, and drug development professionals with a scientifically-grounded rationale for investigating this compound. We hypothesize its potential as an antimicrobial, particularly against Mycobacterium tuberculosis, and as an anticancer agent. To empower this investigation, we provide detailed, actionable protocols for chemical synthesis, in silico target evaluation, in vitro screening, and preliminary mechanism of action studies. Our approach is designed to be a self-validating system, where each experimental step logically informs the next, ensuring a rigorous and efficient evaluation of this promising, yet unexplored, chemical scaffold.

Section 1: Molecular Deconstruction and Rationale

The structure of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine presents a unique combination of a well-established heterocyclic core and a highly functional, biologically relevant substituent. Understanding these components is key to predicting its therapeutic potential.

1.1 The Pyrrole Scaffold: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its five-membered aromatic structure is electronically rich and capable of participating in various non-covalent interactions with biological macromolecules. Pyrrole derivatives are known to exhibit a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The substitution at the 1- and 5-positions with methyl groups influences the molecule's electronic properties and steric profile, which can modulate target binding and metabolic stability. Notably, methylation of the pyrrole nitrogen can impact activity; for instance, in some pyrrole-2-carboxamide series, N-methylation was found to reduce antimycobacterial potency, suggesting the N-H bond may be a critical hydrogen bond donor for target engagement.[3]

1.2 The Carboxamidine Functional Group: The carboxamidine group is a potent pharmacophore. As a strong base, it is typically protonated at physiological pH, forming a cationic amidinium ion. This allows it to act as a bioisostere of protonated arginine or lysine residues, enabling it to form strong salt bridges and hydrogen bonds within enzyme active sites or receptor binding pockets. This feature is exploited in drugs targeting proteases, kinases, and other enzymes.

By replacing the more common carboxamide or carbohydrazide moieties with a carboxamidine, we introduce a positive charge and enhance the hydrogen bond donating capacity, which could fundamentally alter or improve interactions with biological targets.

Section 2: Hypothesized Biological Activities and Molecular Targets

Based on the analysis of structural analogs, we propose two primary avenues for investigation.

2.1 Antimycobacterial Activity: A significant body of research highlights pyrrole-2-carbohydrazide and pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis.[3][4] These compounds often target essential enzymes in the bacterial cell wall synthesis pathway.

  • Hypothesized Target 1: Enoyl-Acyl Carrier Protein Reductase (ENR): ENR is a crucial enzyme in the type II fatty acid synthesis (FAS-II) system of bacteria, which is absent in mammals, making it an excellent selective target.[4] Many pyrrole-based compounds have been designed to inhibit ENR.[4]

  • Hypothesized Target 2: Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is an essential transporter responsible for exporting mycolic acids, critical components of the mycobacterial cell wall. Pyrrole-2-carboxamides have been identified as potent MmpL3 inhibitors.[3] The carboxamidine group could potentially establish novel interactions within the MmpL3 proton translocation channel.

2.2 Anticancer Activity: The carboxamide linkage is a cornerstone of many anticancer drugs, valued for its ability to form hydrogen bonds and enhance molecular flexibility for improved target affinity.[5] Pyrrole-containing compounds have also demonstrated significant cytotoxic activity against various cancer cell lines.[1]

  • Hypothesized Mechanism: Kinase Inhibition: The amidinium group can mimic protonated amino acids to interact with the highly conserved ATP-binding site of protein kinases, many of which are oncogenic drivers.

  • Hypothesized Mechanism: Disruption of Protein-Protein Interactions: The rigid pyrrole core combined with the versatile binding of the carboxamidine could serve as a scaffold to disrupt critical protein-protein interactions necessary for cancer cell proliferation and survival.

Section 3: A Proposed Research and Validation Workflow

This section provides a comprehensive, step-by-step framework for the synthesis and evaluation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

Synthesis Pathway

A plausible and efficient synthesis begins with the construction of the pyrrole core, followed by functional group transformation to yield the target carboxamidine.

G cluster_0 Step 1: Pyrrole Synthesis (Paal-Knorr) cluster_1 Step 2: Formylation (Vilsmeier-Haack) cluster_2 Step 3: Oxime Formation cluster_3 Step 4: Dehydration to Nitrile cluster_4 Step 5: Carboxamidine Synthesis (Pinner Reaction) Hexanedione 2,5-Hexanedione Pyrrole 1,2,5-Trimethyl-1H-pyrrole Hexanedione->Pyrrole  Reflux, AcOH Methylamine Methylamine Methylamine->Pyrrole Pyrrole_step2 1,2,5-Trimethyl-1H-pyrrole Aldehyde 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde Pyrrole_step2->Aldehyde POCl3, DMF Aldehyde_step3 Aldehyde Intermediate Oxime Aldehyde Oxime Aldehyde_step3->Oxime NH2OH·HCl, Pyridine Oxime_step4 Oxime Intermediate Nitrile 1,5-Dimethyl-1H-pyrrole-2-carbonitrile Oxime_step4->Nitrile Acetic Anhydride, Heat Nitrile_step5 Nitrile Intermediate Imidate Ethyl Imidate HCl Salt Nitrile_step5->Imidate HCl (g), EtOH Amidine 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Imidate->Amidine NH3 in EtOH G cluster_workflow Molecular Docking Workflow PrepLigand 1. Ligand Preparation (1,5-Dimethyl-1H-pyrrole-2-carboxamidine) - Generate 3D coordinates - Assign partial charges - Protonate at pH 7.4 Docking 4. Docking Simulation (e.g., AutoDock Vina, Glide) - Flexible ligand, rigid receptor - Generate multiple binding poses PrepLigand->Docking PrepProt 2. Target Protein Preparation - Select PDB structures (e.g., MmpL3, CDK2) - Remove water, co-factors - Add hydrogens GridGen 3. Grid Generation - Define binding site - Create docking grid box PrepProt->GridGen GridGen->Docking Analysis 5. Analysis & Visualization - Score poses (kcal/mol) - Analyze interactions (H-bonds, salt bridges) - Compare with known inhibitors Docking->Analysis

Sources

Exploratory

In Silico Analysis of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine: A Technical Guide to Modeling Bio-molecular Interactions

This guide provides a comprehensive technical framework for the in silico investigation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, a novel small molecule with therapeutic potential. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in silico investigation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, a novel small molecule with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a rationale-driven approach to computational analysis, grounded in established scientific principles. Here, we elucidate the "why" behind each step, ensuring a robust and reproducible virtual screening cascade.

While the specific biological targets of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine are still under active investigation, the broader class of pyrrole-carboxamide and carboxamidine derivatives has demonstrated a wide spectrum of bio-activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] Notably, their interaction with key enzymes in physiological pathways has been a recurring theme in medicinal chemistry. For the purpose of this technical guide, and based on structural similarities to known inhibitors, we will hypothesize Fatty Acid Amide Hydrolase (FAAH) as a potential biological target. FAAH is a critical enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for pain, inflammation, and neurological disorders.[4][5][6]

This guide will therefore detail the complete in silico workflow to predict and analyze the binding of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine to FAAH, from initial molecular docking to the dynamic simulation of the protein-ligand complex.

Part 1: The Strategic Blueprint for In Silico Investigation

A successful in silico study is not a linear progression but an iterative process of hypothesis generation and refinement. Our approach is designed to systematically narrow down the conformational possibilities and provide a high-resolution view of the molecular interactions.

In_Silico_Workflow cluster_prep Preparation Phase cluster_docking Initial Screening cluster_md Dynamic Refinement cluster_results Results & Interpretation Target_Selection Target Identification (FAAH) Target_Prep Target Preparation (Human FAAH) Target_Selection->Target_Prep PDB ID retrieval Ligand_Prep Ligand Preparation (1,5-Dimethyl-1H-pyrrole-2-carboxamidine) Docking Molecular Docking Ligand_Prep->Docking Target_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Top poses MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Selection of best pose Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis Conformational sampling Binding_Energy Binding Free Energy Calculation Trajectory_Analysis->Binding_Energy Interaction_Analysis Interaction Fingerprinting Trajectory_Analysis->Interaction_Analysis Docking_Process Prepared_Ligand Prepared Ligand Docking_Run Execute Docking (AutoDock Vina) Prepared_Ligand->Docking_Run Prepared_Receptor Prepared FAAH Receptor Grid_Box Define Grid Box (Active Site) Prepared_Receptor->Grid_Box Grid_Box->Docking_Run Scoring Score & Rank Poses Docking_Run->Scoring Best_Pose Select Best Binding Pose Scoring->Best_Pose

Sources

Foundational

Crystallographic Characterization of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

Executive Summary The structural characterization of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents a critical checkpoint in the development of pyrrole-based pharmacophores.[1] As a potent basic motif often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents a critical checkpoint in the development of pyrrole-based pharmacophores.[1] As a potent basic motif often utilized to mimic arginine residues in kinase inhibitors and DNA-binding agents (such as distamycin analogs), the carboxamidine group’s spatial arrangement is pivotal for target affinity.[1]

This guide provides a comprehensive technical workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this specific compound. It addresses the unique crystallographic challenges posed by the steric "buttressing" effect of the 1,5-dimethyl substitution pattern and the hydrogen-bonding versatility of the amidine moiety.

Molecular Profile & Structural Significance[1][2][3][4]

Before attempting crystallization, one must understand the structural forces at play.[1] The molecule consists of a pyrrole core substituted at the N1 and C5 positions with methyl groups, and at the C2 position with a carboxamidine group.[1]

The Steric "Buttressing" Effect

In a standard pyrrole-2-carboxamidine, the amidine group can often lie coplanar with the pyrrole ring to maximize


-conjugation. However, in 1,5-Dimethyl-1H-pyrrole-2-carboxamidine , the methyl group at N1 creates significant steric repulsion with the amidine nitrogen at C2.[1]
  • Crystallographic Consequence: The amidine group is forced to rotate out of the pyrrole plane. The torsion angle (N1-C2-C(amidine)-N) is a critical parameter to measure, typically deviating 30–60° from planarity.[1]

  • Pharmacological Impact: This twist limits the "induced fit" capability of the molecule, pre-organizing it into a specific conformation that may enhance selectivity but reduce promiscuous binding.[1]

Tautomerism and Salt Formation

The amidine group (


) is highly basic (

).[1]
  • Free Base: Exists in equilibrium between E and Z isomers. Often hygroscopic and difficult to crystallize.

  • Salt Forms: Protonation stabilizes the amidinium cation (

    
    ), which is symmetrical and forms robust hydrogen bond networks.[1] Crystallization as a salt (e.g., Hydrochloride or Mesylate) is strongly recommended. [1]
    

Synthesis & Purification for Crystallography

High-quality crystals require high-purity precursors (>99%).[1] The following workflow ensures the removal of regioisomers (1,4-dimethyl variants) that disrupt crystal lattice formation.

Optimized Synthetic Route (Pinner Reaction)

The most reliable route to the amidine is via the corresponding nitrile.[1]

  • Precursor: Start with 1,5-dimethyl-1H-pyrrole-2-carbonitrile .

  • Pinner Reaction: Treat with dry

    
     gas in anhydrous ethanol at 0°C to form the imidate ester hydrochloride.
    
  • Ammonolysis: React the imidate with anhydrous ammonia in methanol.

  • Purification: Recrystallize the crude hydrochloride salt from Isopropanol/Diethyl Ether.

Critical Control Point: Avoid aqueous workups during the imidate stage to prevent hydrolysis back to the amide.

Crystallization Protocol

The following protocol is designed to yield single crystals suitable for X-ray diffraction.

Solvent Screening Matrix

Due to the amphiphilic nature of the methylated pyrrole, a dual-solvent diffusion method is most effective.

Solvent System (Solvent / Anti-solvent)MethodExpected MorphologySuitability
Methanol / Diethyl Ether Vapor DiffusionPrisms / BlocksHigh
Ethanol / Hexane Liquid DiffusionNeedlesMedium
Water / Acetone Slow EvaporationPlatesLow (Hydrate risk)
Acetonitrile (Hot) CoolingBlocky ClustersHigh
Detailed Procedure: Vapor Diffusion (HCl Salt)[1]
  • Dissolution: Dissolve 20 mg of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine HCl in 1.0 mL of anhydrous Methanol in a small inner vial.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).[1]

  • Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Clear, prismatic crystals should appear within 48–72 hours.

Structural Analysis & Data Interpretation[1][3][4][5][6]

Upon solving the structure (typically in space group


 or 

), focus your analysis on these three pillars.[1]
The "Amidine Grip" (Hydrogen Bonding)

The amidinium group is a dominant supramolecular synthon.[1] In the crystal lattice, expect to see the R2(2)(8) motif (Graph Set Notation):

  • Two amidine molecules form a dimer linked by two N-H···N hydrogen bonds.[2][3]

  • Alternatively, in the salt form, the amidinium protons will chelate the chloride anion, forming a "pincer" motif.[1]

Geometric Parameters (Reference Values)

Compare your experimental data against these expected ranges for the 1,5-dimethyl-pyrrole core.

ParameterAtomsExpected Value (Å / °)Significance
Bond Length C2–C(Amidine)1.46 – 1.48 ÅIndicates single bond character (lack of conjugation due to twist).[1]
Bond Length C(Amidine)–N1.30 – 1.32 ÅDelocalization in the amidinium cation.[1]
Torsion Angle N1–C2–C(Amid)–N35° – 55°Key Metric: Quantifies steric clash with N1-Methyl.[1]
Planarity Pyrrole RingRMSD < 0.02 ÅThe ring itself should remain planar despite substituents.
Visualization of the Lattice Topology

The diagram below illustrates the hierarchical organization of the crystal lattice, from molecular conformation to supramolecular assembly.[1]

CrystalLattice cluster_molecule Molecular Conformation cluster_lattice Supramolecular Assembly StericClash Steric Repulsion (N1-Me vs Amidine) Torsion Twist Angle (~45° deviation) StericClash->Torsion Drives Amidinium Amidinium Cation (Donor) Torsion->Amidinium Determines H-Bond Accessibility Motif H-Bond Motif R2(2)(8) Dimer or Anion Bridge Amidinium->Motif H-Bonding Anion Counter-Ion (Cl- / Acceptor) Anion->Motif Electrostatics

Figure 1: Causal relationship between the intramolecular steric clash and the resulting intermolecular hydrogen bond network in the crystal lattice.[1]

Experimental Validation Checklist

To ensure the "Trustworthiness" of your crystallographic data, verify these metrics before publication or database deposition (CSD).

References

  • Amidine Hydrogen Bonding

    • Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. Link[1]

    • Context: Defines the Graph Set notation (e.g., R2(2)(8)) used to describe amidine dimers.
  • Pyrrole-2-carboxamide Analogs (MmpL3 Inhibitors)

    • Xu, Z., et al. (2022).[1] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives..." Journal of Medicinal Chemistry. Link

    • Context: Provides structural data on the 1,5-substituted pyrrole scaffold and its binding modes.
  • Crystallography of Pyrrole Derivatives

    • PubChem. (2025).[1][4] "1H-pyrrole-2-carboxamide Crystal Structure Data." Cambridge Structural Database.[5] Link

    • Context: Baseline structural parameters for the core pyrrole-carboxamide skeleton.
  • Amidine Synthesis (Pinner Reaction)

    • Roger, R., & Neilson, D. G. (1961).[1] "The Chemistry of Imidates." Chemical Reviews. Link[1]

    • Context: The authoritative mechanism for converting nitriles to amidines via imid

Sources

Exploratory

"homology of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine to known compounds"

Executive Summary: The Pharmacophore Core 1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents a "privileged scaffold" in medicinal chemistry, serving as a structural hybrid between two distinct classes of bioactive molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Core

1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents a "privileged scaffold" in medicinal chemistry, serving as a structural hybrid between two distinct classes of bioactive molecules: DNA minor groove binders (lexitropsins) and cationic serine protease inhibitors .

Its homology is defined by two critical functional domains:

  • The Pyrrole Core (Scaffold): A planar, electron-rich heteroaromatic ring that facilitates

    
    -stacking and hydrophobic interactions.[1] The 1,5-dimethyl substitution pattern modulates the steric profile, preventing free rotation and locking the molecule into a conformation favorable for "induced fit" binding.
    
  • The Carboxamidine Tail (Warhead): A highly basic functional group (

    
    ) that exists as a protonated cation at physiological pH.[1] This mimics the arginine side chain, allowing for bidentate hydrogen bonding and electrostatic anchoring to anionic residues (Asp/Glu) or phosphate backbones.
    

This guide analyzes the structural homology of this compound to established drugs, detailing the mechanistic implications for researchers developing novel kinase inhibitors, DNA-targeting agents, or antimicrobial probes.

Structural Homology & Mechanistic Analysis

Homology to DNA Minor Groove Binders (Netropsin Class)

The most direct homology is to the natural products Netropsin and Distamycin A . These oligopeptides bind the minor groove of AT-rich B-DNA sequences.

  • Structural Mapping: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is effectively a "monomer" of Netropsin.

    • Netropsin: Contains two

      
      -methylpyrrole units linked by amides, terminated by a guanidine/amidine.[1]
      
    • The Homolog: Represents the terminal cap of these polyamides.

  • Mechanism of Action:

    • Phosphate Clamping: The protonated amidine forms salt bridges with the DNA phosphate backbone.[1]

    • Base Recognition: The

      
      -methyl group fits snugly into the minor groove, making van der Waals contact with the floor of the groove (adenine C2 hydrogens). This confers specificity for A/T base pairs over G/C (which presents a steric block via the exocyclic amine).[1]
      
Homology to Serine Protease Inhibitors (Benzamidine Class)

The compound is a bioisostere of Benzamidine and Pentamidine .

  • S1 Pocket Recognition: Trypsin-like serine proteases have a deep, narrow S1 specificity pocket containing an aspartate residue (e.g., Asp189 in Trypsin).

  • The "Arginine Mimic": The pyrrole-carboxamidine moiety mimics the guanidinium group of Arginine. The 1,5-dimethyl substitution adds hydrophobic bulk that can displace conserved water molecules in the active site, potentially increasing binding entropy compared to the simpler benzamidine.

Visualization: Pharmacophore Mapping[1][2]

The following diagram illustrates the dual-homology pathways for this scaffold.

PharmacophoreMap Core 1,5-Dimethyl-1H-pyrrole- 2-carboxamidine Amidine Amidine Group (Cationic Warhead) Core->Amidine Pyrrole Pyrrole Ring (Hydrophobic Core) Core->Pyrrole Methyls 1,5-Dimethyl (Steric Lock) Core->Methyls DNA DNA Minor Groove (AT-Rich Regions) Amidine->DNA Electrostatic Interaction Protease Serine Protease (S1 Pocket) Amidine->Protease Salt Bridge (Asp189) Pyrrole->DNA Van der Waals Fit Methyls->Protease Hydrophobic Displacement Netropsin Homolog: Netropsin (DNA Binder) DNA->Netropsin Benzamidine Homolog: Benzamidine (Trypsin Inhibitor) Protease->Benzamidine

Figure 1: Pharmacophore mapping of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine showing divergent binding modes for DNA vs. Enzyme targets.

Experimental Protocols

Synthesis of the Amidine Core (Pinner Reaction Pathway)

To validate this compound, a robust synthetic route is required. The Pinner reaction is the gold standard for converting nitriles to amidines.[1]

Reagents: 1,5-dimethyl-1H-pyrrole-2-carbonitrile, anhydrous HCl (gas), anhydrous ethanol, ammonia (dry).

Protocol:

  • Imidate Formation:

    • Dissolve 10 mmol of 1,5-dimethyl-1H-pyrrole-2-carbonitrile in 20 mL of anhydrous ethanol/chloroform (1:1).

    • Cool to 0°C in an ice bath.[1]

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.

    • Seal the vessel and store at 4°C for 24 hours. The imidate hydrochloride salt should precipitate.[1]

  • Amidine Conversion:

    • Filter the imidate salt under argon.[1]

    • Resuspend in 20 mL anhydrous ethanol.

    • Bubble dry ammonia gas (or add 7N

      
       in MeOH) into the suspension at 0°C.[1]
      
    • Stir at room temperature for 12 hours.

  • Purification:

    • Evaporate solvent.[1] Recrystallize the crude amidine hydrochloride from EtOH/Et2O.[1]

    • Validation: Verify via

      
      -NMR (Look for amidine protons 
      
      
      
      8.5–9.5 ppm, broad singlets).[1]
DNA Binding Assay (Thermal Melting - )

This assay quantifies the stabilization of the DNA double helix by the ligand.

Materials:

  • Poly(dA)·Poly(dT) polynucleotide (

    
     base pairs).[1]
    
  • Buffer: 10 mM Sodium Cacodylate, 10 mM NaCl, pH 7.0.[1]

  • Ligand stock (1 mM in DMSO).[1]

Workflow:

  • Preparation: Prepare

    
     DNA solution in buffer. Add ligand to achieve ratios (
    
    
    
    ) of 0.0, 0.1, 0.5, and 1.0.
  • Measurement: Use a UV-Vis spectrophotometer with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Ramping: Heat from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Calculate

    
    .[1]
    
    • Expected Result: A

      
       indicates strong minor groove binding, consistent with Netropsin homology.[1]
      

Comparative Data Analysis

The following table contrasts the physicochemical properties of the subject compound against its primary homologs.

Property1,5-Dimethyl-Pyrrole-AmidineBenzamidineNetropsinBiological Implication
Molecular Weight ~137 Da (Free base)120 Da430 DaLow MW allows high ligand efficiency (LE).[1]
pKa (Amidine) ~11.5~11.6~11.0Obligate cation at pH 7.4; ensures electrostatic clamping.[1]
H-Bond Donors 3 (Amidine)37Fewer donors = higher membrane permeability than Netropsin.[1]
LogP (Est.) 0.80.6-1.5Improved lipophilicity over Netropsin; CNS penetrant potential.[1]
Primary Target Hybrid (DNA/Protease)Serine ProteaseDNA (Minor Groove)Versatile fragment for fragment-based drug discovery (FBDD).[1]

References

  • Netropsin Structure & DNA Binding

    • Kopka, M. L., et al.[1] "The molecular origin of DNA-drug specificity in netropsin and distamycin." Proc. Natl. Acad. Sci. USA, 1985.[1]

  • Pyrrole-Based Protease Inhibitors

    • Abbenante, G., et al. "Protease Inhibitors in the Ligand-Based Design of Drugs." Journal of Medicinal Chemistry, 2005.[1]

  • Amidine Synthesis (Pinner Reaction)

    • Pinner, A. "Ueber die Umwandlung der Nitrile in Imide."[1] Berichte der deutschen chemischen Gesellschaft, 1883.[1] (Foundational Chemistry).[1]

  • MmpL3 Inhibitors (Pyrrole-2-carboxamides)

    • Li, W., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 2020.[1]

Sources

Foundational

"bioavailability and ADMET prediction for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine"

Topic: Bioavailability and ADMET Prediction for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Role: Senior Application Scientist Format: Technical Whitepaper Executive Summary: The Physicochemical Paradox 1,5-Dimethyl-1H-pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability and ADMET Prediction for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary: The Physicochemical Paradox

1,5-Dimethyl-1H-pyrrole-2-carboxamidine (hereafter referred to as DPC-2 ) represents a classic medicinal chemistry challenge: a small, rigid fragment with high target affinity potential but complex pharmacokinetic liabilities driven by its ionization state.

As a Senior Application Scientist, I often see amidine-containing molecules fail not due to lack of potency, but due to poor membrane permeability and rapid renal clearance. DPC-2 is a highly basic molecule (predicted pKa > 11.0), meaning it exists almost exclusively as a cationic species at physiological pH (7.4). This ionization dictates its entire ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

This guide details the predictive modeling of DPC-2 and provides the mandatory experimental framework to validate these predictions, moving beyond standard "box-checking" to mechanistic understanding.

Physicochemical Profiling & In Silico Predictions

Before synthesizing a single milligram for assays, we must establish the "Molecular properties" that drive biological behavior.

Structural Analysis & Ionization
  • Core Scaffold: Electron-rich pyrrole ring.

  • Substituents: N-methyl (Pos 1) and C-methyl (Pos 5) provide lipophilicity and block metabolic soft spots on the ring.

  • Functional Group: Carboxamidine (Pos 2). This is the critical determinant of ADMET.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueADMET Implication
Molecular Weight ~137.18 DaFragment-like; rapid diffusion if uncharged.
pKa (Amidine) 11.2 – 11.5Critical: >99.9% Ionized (Cationic) at pH 7.4.
LogP 0.8 – 1.2Low lipophilicity; suggests poor passive transcellular permeability.
LogD (pH 7.4) -1.5 to -2.0Effective distribution coefficient is very low due to ionization.
TPSA ~45 ŲLow polar surface area, usually good for BBB, but negated by charge.
H-Bond Donors 3 (Amidine)High capacity for hydrogen bonding with solvent/receptors.
The Bioavailability Radar

The "Rule of Five" is often misleading for amidines. For DPC-2, the limiting factor is permeability , not solubility.

  • Solubility: Predicted High (Class 1 or 3 in BCS). The cation solvates well in water.

  • Permeability: Predicted Low. The positive charge prevents passage through the hydrophobic lipid bilayer via passive diffusion.

  • Bioavailability (F%): Predicted < 5-10% (Oral) without specific transporter uptake or prodrug formulation.

Detailed ADMET Prediction

Absorption (The Barrier)
  • Mechanism: Passive diffusion will be negligible. Absorption likely relies on Paracellular Transport (passing between cells) due to its small size (MW < 200), or Organic Cation Transporters (OCTs) .

  • Risk: High variability in oral exposure.

Distribution (The Trap)
  • Plasma Protein Binding (PPB): Likely low (< 50%) due to high polarity.

  • Volume of Distribution (Vd): Potentially high.[1] Cationic drugs often exhibit Lysosomal Trapping . Lysosomes are acidic (pH ~5); DPC-2 will become even more protonated and trapped inside, leading to high tissue accumulation relative to plasma.

Metabolism (The Biotransformation)

The pyrrole ring is electron-rich, making it susceptible to oxidative metabolism, though the methyl groups at 1 and 5 offer steric protection.

  • Phase I:

    • N-demethylation (CYP mediated).

    • Hydroxylation of the C-methyl group.

    • Amidine N-hydroxylation: Amidines can be metabolized to amidoximes by CYP450 (often CYP1A2 or CYP2D6) or the mARC enzyme system. This is actually a pro-drug activation pathway in some contexts, but here it represents clearance.

Excretion (The Clearance)
  • Route: Predominantly Renal.

  • Mechanism: Glomerular filtration + Active Secretion via OCT2 (proximal tubule).

  • Half-life: Likely short (< 2-4 hours) due to lack of protein binding and rapid renal extraction.

Toxicity (The Alerts)
  • hERG Inhibition: Amidines are a structural alert for hERG K+ channel blockage (QT prolongation). The positive charge mimics K+ ions.

  • Phospholipidosis: Due to lysosomal trapping of the cation.

Visualization: The ADMET Logic Flow

The following diagram illustrates the decision logic for evaluating DPC-2, highlighting the critical dependency on pKa and Permeability.

ADMET_Logic Start Compound: DPC-2 (Amidine Core) pKa_Calc pKa Calculation (Result: ~11.5) Start->pKa_Calc Ionization Ionization at pH 7.4 (>99% Cationic) pKa_Calc->Ionization Permeability Permeability Check (Passive Diffusion) Ionization->Permeability Charge Barrier Toxicity Toxicity Screen (hERG & Ames) Ionization->Toxicity Cationic Pharmacophore Low_Perm Low Passive Permeability Permeability->Low_Perm Transporter Transporter Substrate? (OCT1/2, PMAT) Low_Perm->Transporter Investigate Active Transport Bioavail Oral Bioavailability (F%) Transporter->Bioavail Determines F%

Figure 1: ADMET Decision Logic for Amidine Derivatives. The ionization state at physiological pH is the central node determining both poor permeability and potential toxicity risks.

Experimental Validation Protocols

As a scientist, you cannot rely solely on predictions. The following protocols are designed to specifically stress-test the weaknesses of DPC-2.

Protocol A: PAMPA-BBB vs. Caco-2 (Permeability & Transport)

Objective: Distinguish between passive diffusion (PAMPA) and active transport (Caco-2).

  • Why: If PAMPA is low (expected) but Caco-2 is moderate, DPC-2 is a transporter substrate.

Step-by-Step Methodology:

  • Preparation: Dissolve DPC-2 in DMSO (10 mM stock). Dilute to 10 µM in HBSS buffer (pH 7.4).

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Use a lipid-impregnated filter plate (dodecane/lecithin).

    • Add Donor solution (10 µM DPC-2) to bottom wells.

    • Add Acceptor buffer to top wells. Incubate 4h @ 25°C.

    • Success Metric:

      
       cm/s confirms low passive diffusion.
      
  • Caco-2 (Apical to Basolateral):

    • Culture Caco-2 cells to confluence (21 days) on transwell inserts.

    • Apply DPC-2 (10 µM) to Apical side.

    • Sample Basolateral side at 30, 60, 90, 120 min.

    • Crucial Step: Perform assay +/- Verapamil (P-gp inhibitor) and Cimetidine (OCT inhibitor).

    • Analysis: Quantify via LC-MS/MS (MRM mode: parent ion 138.1 -> fragment).

Protocol B: Metabolic Stability (Microsomal)

Objective: Assess the vulnerability of the pyrrole ring and methyl groups.

Step-by-Step Methodology:

  • Incubation: Mix DPC-2 (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite ID (Optional but recommended): Look for +16 Da (Hydroxylation) and -14 Da (Demethylation) peaks.

    • Note: If

      
       min, the compound is high clearance.
      
Protocol C: hERG Inhibition (Automated Patch Clamp)

Objective: Safety profiling. Amidines are high-risk for QT prolongation.

Step-by-Step Methodology:

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • System: Automated patch clamp (e.g., QPatch or Patchliner).

  • Protocol:

    • Establish whole-cell configuration.

    • Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

    • Perfusion: Apply DPC-2 at 0.1, 1, 10, and 30 µM.

  • Calculation: Measure inhibition of tail current amplitude.

    • Threshold:

      
       is a red flag for cardiotoxicity.
      

Metabolic Pathway Visualization

Understanding how DPC-2 breaks down is vital for predicting toxic metabolites.

Metabolism Parent DPC-2 (Parent) CYP_Demeth CYP450 Parent->CYP_Demeth CYP_Hydrox CYP2C19/2D6 Parent->CYP_Hydrox mARC mARC/CYP Parent->mARC M1 N-Demethylated (Active?) M2 C-Methyl Hydroxylation (Inactive) M3 Amidoxime (N-OH) CYP_Demeth->M1 CYP_Hydrox->M2 mARC->M3 Prodrug Activation?

Figure 2: Predicted Metabolic Pathways. The formation of the Amidoxime (M3) is a unique feature of amidines that can sometimes improve permeability before being reduced back to the amidine in vivo.

Conclusion & Recommendations

1,5-Dimethyl-1H-pyrrole-2-carboxamidine (DPC-2) is a compound defined by its basicity.

  • Bioavailability: Expect <10% oral bioavailability in its current form due to cationic charge at pH 7.4.

  • Optimization: If oral delivery is required, consider a Prodrug Strategy . Converting the amidine to an Amidoxime (N-OH) reduces basicity (pKa drops to ~5-6), significantly improving passive permeability. The amidoxime is then reduced back to the active amidine by cytochrome b5 reductase in the liver [1].

  • Safety: Prioritize hERG screening immediately.

This guide provides the blueprint to move DPC-2 from a chemical structure to a characterized lead candidate.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Permeability and Transporters). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393–1478. Link

  • SwissADME. (2023). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Link

Sources

Exploratory

"exploratory screening of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine in cell lines"

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary & Compound Profile 1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents a distinct chemical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary & Compound Profile

1,5-Dimethyl-1H-pyrrole-2-carboxamidine represents a distinct chemical scaffold merging the electron-rich pyrrole core with a basic amidine functionality. Unlike its carboxamide analogs—widely documented as anti-tubercular agents targeting MmpL3—the carboxamidine variant introduces a highly basic center (


), mimicking the guanidinium group of arginine.

This structural modification shifts the compound's potential bioactivity profile from mycobacterial membrane transport inhibition toward serine protease inhibition (e.g., trypsin-like proteases, matriptase) and DNA minor groove interaction .

This guide outlines a rigorous, self-validating screening cascade designed to evaluate the therapeutic index, cytotoxicity, and mechanism of action (MoA) of this compound in mammalian cell lines.

Chemical Identity & Properties
PropertyValue / Description
IUPAC Name 1,5-Dimethyl-1H-pyrrole-2-carboximidamide
Core Scaffold Pyrrole (N-methylated, C5-methylated)
Key Pharmacophore Amidine (-C(=NH)NH2); Arginine mimetic
Predicted LogP ~1.2 (Moderate lipophilicity, good membrane permeability)
Solubility Low in neutral water; High in DMSO or as HCl salt in water
Primary Hazard Amidine hydrolysis (slow); pH sensitivity

Phase I: Pre-Screening Validation (Physicochemical Integrity)

Before introducing the compound to biological systems, you must validate its stability and solubility. Amidines can undergo hydrolysis to amides under basic conditions or prolonged storage.

Formulation & Stability Protocol

Objective: Ensure the


 values derived later are due to the parent compound, not a degradation product.
  • Stock Preparation:

    • Dissolve 10 mg of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine in anhydrous DMSO to achieve a 100 mM master stock.

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis.

    • QC Step: Verify purity via HPLC-MS. A single peak at

      
       (approx. m/z 138.1) is required.[1]
      
  • Aqueous Stability Assay:

    • Dilute stock to 100 µM in PBS (pH 7.4) and cell culture media (DMEM + 10% FBS).

    • Incubate at 37°C for 0, 24, and 48 hours.

    • Readout: HPLC analysis. If degradation >5% at 24h, replenish media daily during cell assays.

Phase II: Primary Phenotypic Screening (Cytotoxicity)

This phase establishes the Therapeutic Index (TI) . We utilize a broad panel to distinguish between general toxicity and cancer-selective antiproliferative activity.

Cell Line Selection Strategy
Cell LineTissue OriginRationale for Selection
HCT116 Colon CarcinomaHigh expression of serine proteases (Matriptase); p53 wild-type.
MDA-MB-231 Breast (TNBC)Aggressive, invasive phenotype; screens for anti-metastatic potential.
HUVEC Endothelial (Normal)Critical Control. Determines non-specific toxicity to normal cells.
HepG2 LiverMetabolic competence; indicates potential hepatotoxicity early.
High-Throughput Viability Protocol (ATP-Based)

Method: CellTiter-Glo® (Promega) or equivalent ATP luminescence assay.

Step-by-Step Workflow:

  • Seeding: Seed cells in 384-well white opaque plates.

    • HCT116/MDA-MB-231: 2,000 cells/well.

    • HUVEC: 4,000 cells/well (slower growth).

  • Equilibration: Incubate for 24 hours to allow attachment.

  • Treatment:

    • Perform a 10-point dose-response serial dilution (1:3).

    • Range: 100 µM down to 5 nM.

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control: Doxorubicin (1 µM) or Staurosporine.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, read luminescence.

Data Analysis: Calculate


 using a 4-parameter non-linear regression model.


  • Target: SI > 10 indicates a promising therapeutic window.

Phase III: Mechanistic Deconvolution (MoA)

If the compound shows antiproliferative activity (


), the next step is to determine how the cells are dying. The amidine group suggests two likely mechanisms: Cell Cycle Arrest (DNA binding)  or Apoptosis (Protease inhibition/Signaling) .
Flow Cytometry: Cell Cycle & Apoptosis

Protocol:

  • Treatment: Treat HCT116 cells at

    
     for 24 hours.
    
  • Staining:

    • Annexin V-FITC / PI: Distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V+/PI+).

    • Propidium Iodide (PI) + RNase: Quantifies DNA content for cell cycle phase distribution.

  • Interpretation:

    • G2/M Arrest: Suggests DNA intercalation or minor groove binding (common for pyrrole-amidines).

    • G1/S Arrest: Suggests inhibition of growth signaling (e.g., protease-activated receptors).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for the exploratory screening.

ScreeningCascade Compound 1,5-Dimethyl-1H-pyrrole- 2-carboxamidine (NCE) QC Phase I: QC & Stability (HPLC/MS) Compound->QC Primary Phase II: Primary Screen (HCT116, MDA-MB-231, HUVEC) QC->Primary >95% Purity Decision Selectivity Index (SI) > 5? Primary->Decision Calculate IC50 Stop STOP: High Toxicity / Low Potency Decision->Stop No MoA Phase III: Mechanism of Action Decision->MoA Yes Target1 Pathway A: DNA Binding (Cell Cycle: G2/M Arrest) MoA->Target1 Flow Cytometry (PI) Target2 Pathway B: Protease Inhibition (Apoptosis: Caspase 3/7) MoA->Target2 Annexin V / Caspase

Caption: Decision tree for screening 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, prioritizing selectivity before mechanistic depth.

Phase IV: Hypothesis-Driven Target Validation

Given the amidine pharmacophore, the most probable specific molecular target is a Trypsin-like Serine Protease (e.g., Thrombin, Matriptase, or Urokinase). These enzymes have a deep, negatively charged S1 pocket (Aspartate residue) that anchors the positively charged amidine.

Biochemical Protease Inhibition Assay

Rationale: Confirm if cytotoxicity is driven by enzymatic inhibition rather than general DNA damage.

Protocol:

  • Enzyme System: Recombinant Human Matriptase or Thrombin.

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Reaction:

    • Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

    • Pre-incubate Enzyme (10 nM) + Compound (0.1 - 100 µM) for 15 mins.

    • Add Substrate (50 µM).

  • Kinetic Read: Measure fluorescence (Ex 380nm / Em 460nm) every 30s for 30 mins.

  • Result: A dose-dependent reduction in slope (

    
    ) confirms direct competitive inhibition.
    
Signaling Pathway Diagram (Protease-Activated Receptor)

If the compound inhibits extracellular proteases, it blocks the PAR-2 (Protease-Activated Receptor 2) pathway, often upregulated in cancer.

PAR2_Pathway Amidine 1,5-Dimethyl-1H-pyrrole- 2-carboxamidine Protease Serine Protease (Matriptase/Thrombin) Amidine->Protease Inhibits (Competitive) PAR2 PAR-2 Receptor (GPCR) Protease->PAR2 Cleaves N-terminus Gq Gq Protein PAR2->Gq Activates PLC PLC-beta Gq->PLC Calcium Ca2+ Release PLC->Calcium Proliferation Cell Proliferation & Metastasis Calcium->Proliferation

Caption: Proposed mechanism where amidine inhibition of serine proteases blocks PAR-2 mediated oncogenic signaling.

References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for Amidine-Containing Compounds in High-Throughput Screening. BenchChem.

  • Xu, Z., et al. (2022). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors". Journal of Medicinal Chemistry.

  • Boltjes, A., & Domling, A. (2019).[3] "The Groebke-Blackburn-Bienaymé Reaction: Applications in the Synthesis of Imidazo[1,2-a]pyridine and Amidine Scaffolds". ResearchGate.

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University.

  • CymitQuimica. (2023). Chemical Properties of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde (Precursor).

Sources

Protocols & Analytical Methods

Method

"using 1,5-Dimethyl-1H-pyrrole-2-carboxamidine as an enzyme inhibitor"

Topic: Application of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine as a Serine Protease Inhibitor Content Type: Detailed Application Note & Protocol Guide Audience: Researchers in Medicinal Chemistry, Enzymology, and Early-St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine as a Serine Protease Inhibitor Content Type: Detailed Application Note & Protocol Guide Audience: Researchers in Medicinal Chemistry, Enzymology, and Early-Stage Drug Discovery.

Executive Summary

1,5-Dimethyl-1H-pyrrole-2-carboxamidine (CAS 744193-07-5) is a small-molecule competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases. Its core pharmacophore—the amidine group (


)—mimics the side chain of arginine, allowing it to form a critical salt bridge with the aspartate residue (Asp189 in trypsin/thrombin) at the base of the enzyme's active site.

This guide details the protocol for using this compound as a chemical probe to characterize enzyme kinetics, determine inhibition constants (


), and map the active site requirements of proteases such as Thrombin , Trypsin , and Factor Xa .

Scientific Background & Mechanism

Structural Basis of Inhibition

The efficacy of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine relies on its ability to act as a P1 residue mimic .

  • The Amidine Anchor: The positively charged amidine group inserts into the S1 pocket of the protease, forming a bidentate hydrogen bond and electrostatic interaction with the carboxylate of Asp189.

  • The Pyrrole Scaffold: The 1,5-dimethyl-pyrrole ring provides a rigid, hydrophobic scaffold that positions the amidine correctly while engaging in van der Waals interactions with the walls of the S1 pocket (typically residues 190–195 and 213–220).

  • Mechanism: It acts as a competitive reversible inhibitor , preventing the natural substrate (e.g., fibrinogen for thrombin) from accessing the catalytic triad (His57, Asp102, Ser195).

Mechanism Visualization

InhibitionMechanism Enzyme Serine Protease (Active Site Free) Complex_ES Enzyme-Substrate Complex (ES) Enzyme->Complex_ES + Substrate (Kon) Complex_EI Enzyme-Inhibitor Complex (EI) Enzyme->Complex_EI + Inhibitor (Competitive Binding) Inhibitor 1,5-Dimethyl-1H-pyrrole- 2-carboxamidine Inhibitor->Complex_EI Amidine-Asp189 Salt Bridge Substrate Chromogenic Substrate (e.g., S-2238) Substrate->Complex_ES Complex_ES->Enzyme Dissociation (Koff) Product Product + Signal (pNA Release) Complex_ES->Product Catalysis (Kcat) Complex_EI->Enzyme Reversible Dissociation

Figure 1: Competitive inhibition mechanism. The inhibitor competes with the substrate for the free enzyme, locking it in an inactive EI complex.

Material Preparation & Handling

Compound: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (typically supplied as HCl salt). Molecular Weight: ~173.64 g/mol (as HCl salt).

Solubilization Protocol
  • Primary Stock (100 mM): Dissolve the solid compound in 100% DMSO. The amidine salt is generally hydrophilic, but DMSO ensures complete solubilization of the pyrrole core.

    • Calculation: For 1 mg of compound, add ~57.6

      
      L of DMSO.
      
  • Working Stock (1 mM): Dilute the Primary Stock 1:100 into deionized water or assay buffer.

    • Note: Keep DMSO concentration in the final assay

      
       to avoid denaturing the enzyme.
      
Storage
  • Powder: Store at -20°C, desiccated.

  • DMSO Stock: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes (e.g., 20

    
    L).
    

Experimental Protocol: Kinetic Inhibition Assay

This protocol uses Thrombin as the model enzyme and a chromogenic substrate (e.g., S-2238 or equivalent peptide-pNA) to determine the IC50 and


.
Reagents
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4 at 25°C.

  • Enzyme: Human Thrombin (final conc. 0.1–1.0 nM).

  • Substrate: Chromogenic substrate (e.g., H-D-Phe-Pip-Arg-pNA),

    
     typically ~10–50 
    
    
    
    M.
  • Inhibitor: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (dilution series).

Assay Workflow (96-Well Plate)
StepComponentVolume (

L)
Notes
1Assay Buffer140Pre-warm to 25°C or 37°C.
2Inhibitor (10x)20Add dilution series (e.g., 0, 10 nM, 100 nM, ... 100

M).
3Enzyme (10x)20Add Thrombin. Incubate for 10 min to reach equilibrium.
4Substrate (10x)20Initiate reaction. Final conc. should be near

.
Total 200 Read Absorbance at 405 nm immediately.
Kinetic Readout
  • Mode: Kinetic (Continuous).

  • Duration: 10–20 minutes.

  • Interval: Read every 30 seconds.

  • Output: Slope (V) =

    
     (mOD/min).
    

Data Analysis & Determination

To prove the mechanism and quantify potency, you must transform the raw velocity data.

IC50 Calculation

Plot Initial Velocity (


)  vs. log[Inhibitor] . Fit to the four-parameter logistic equation:


Cheng-Prusoff Correction (For )

Since the mechanism is competitive (binding at the active site), convert IC50 to


:


  • 
    :  Concentration of substrate used.
    
  • 
    :  Michaelis constant of the substrate for the enzyme (determined in a separate experiment).
    
Diagnostic Plots (Mode of Inhibition)

To rigorously validate competitive inhibition, perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk Plot :

  • X-axis:

    
    
    
  • Y-axis:

    
    
    
  • Result: Lines for different inhibitor concentrations should intersect at the Y-axis (same

    
    , different 
    
    
    
    ).

Experimental Workflow Diagram

AssayWorkflow Prep 1. Prepare Stocks (DMSO -> Buffer) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Prep->Incubate Initiate 3. Initiate Reaction (+ Chromogenic Substrate) Incubate->Initiate Measure 4. Kinetic Read (Abs 405nm, 20 min) Initiate->Measure Analyze 5. Data Analysis (IC50 & Ki calc) Measure->Analyze

Figure 2: Step-by-step workflow for the kinetic inhibition assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear rates Substrate depletion (>10%)Reduce enzyme concentration or reaction time.
High Background Inhibitor absorbanceCheck compound absorbance at 405 nm. If high, use a fluorogenic substrate (AMC/AFC).
No Inhibition pH MismatchEnsure pH is 7.4–8.0. Amidines (

) must be protonated to bind Asp189.
Precipitation Low SolubilityEnsure final DMSO is 1–5% (if tolerated) or add 0.01% Triton X-100.

References

  • Structural Basis of Amidine Inhibition

    • Katz, B. A., et al. (2000). Design of potent and selective serine protease inhibitors. Chemistry & Biology. Link

  • Thrombin Inhibition Methodologies

    • Di Cera, E. (2008). Thrombin.[1][2][3][4][5] Molecular Aspects of Medicine. Link

  • Pyrrole-Carboxamidine Analogues in Drug Discovery

    • Lee, K., et al. (2003).[4] Efficacious and orally bioavailable thrombin inhibitors based on a 2,5-thienylamidine at the P1 position.[4] Journal of Medicinal Chemistry. Link

  • Enzyme Kinetics Analysis

    • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Methods in Biochemical Analysis. Link

Sources

Application

1,5-Dimethyl-1H-pyrrole-2-carboxamidine: A Cationic Pharmacophore for Probing Anionic Protein Pockets

Executive Summary 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is a specialized low-molecular-weight ligand used primarily in Fragment-Based Drug Discovery (FBDD) and mechanistic enzymology . Structurally, it combines a rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Dimethyl-1H-pyrrole-2-carboxamidine is a specialized low-molecular-weight ligand used primarily in Fragment-Based Drug Discovery (FBDD) and mechanistic enzymology . Structurally, it combines a rigid, electron-rich pyrrole scaffold with a highly basic amidine group (


).

This unique architecture allows it to function as a mimetic of the Arginine side chain , making it a critical chemical probe for targeting anionic pockets in proteins, specifically the S1 specificity pocket of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, Tryptase) and the aspartate/glutamate-rich regions of protein-protein interaction interfaces.

This guide details the mechanistic basis of its binding, protocols for kinetic characterization via Surface Plasmon Resonance (SPR), and enzymatic inhibition assays.[1]

Mechanistic Basis of Binding

Structural Pharmacology

The efficacy of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine relies on two synergistic interactions:

  • Electrostatic Anchoring (The Warhead): At physiological pH (7.4), the amidine group is protonated. This cation forms a bidentate salt bridge with the carboxylate group of Aspartate residues (e.g., Asp189 in Trypsin) located deep within the S1 binding pocket.

  • Scaffold Rigidity (The Anchor): The 1,5-dimethylpyrrole core is planar and hydrophobic. Unlike flexible aliphatic chains (like lysine), the pyrrole ring restricts conformational entropy. The 5-methyl group often displaces conserved water molecules or fills the hydrophobic S2/S3 sub-sites, enhancing affinity via the hydrophobic effect.

Pathway Visualization

The following diagram illustrates the recognition logic when using this ligand to probe a Serine Protease target.

BindingMechanism Ligand 1,5-Dimethyl-1H- pyrrole-2-carboxamidine Protonation Physiological pH (7.4) Protonation Ligand->Protonation Interaction2 Pi-Stacking/Hydrophobic (Pyrrole Ring) Ligand->Interaction2 Secondary Anchor CationicSpecies Cationic Amidine Species (+) Protonation->CationicSpecies Interaction1 Salt Bridge (vs Asp189) CationicSpecies->Interaction1 Primary Anchor Target Target Protein (e.g., Trypsin S1 Pocket) Target->Interaction1 Target->Interaction2 Complex Stable Protein-Ligand Complex Interaction1->Complex Interaction2->Complex

Figure 1: Mechanistic pathway of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine binding to an anionic protein pocket.

Application Protocols

Protocol A: Kinetic Screening via Surface Plasmon Resonance (SPR)

Purpose: To determine the binding affinity (


) and kinetics (

,

) of the ligand against a target protein (e.g., Thrombin). Challenge: As a fragment, this ligand likely exhibits fast-on/fast-off kinetics and moderate affinity (

in

range). Standard protocols must be adjusted for "Square Wave" sensorgrams.
Materials
  • Ligand: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (dissolved in 100% DMSO to 100 mM).

  • Sensor Chip: CM5 or SA (Streptavidin) Series S chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Match DMSO concentration exactly between sample and running buffer (usually 2-5%).

Step-by-Step Methodology
  • Immobilization:

    • Immobilize the target protein (Ligand) to a density of ~2000-4000 RU. High density is required for low-molecular-weight (LMW) analyte detection.

    • Reference Channel: Immobilize a non-interacting protein (e.g., BSA) or leave blank (activated/deactivated) for subtraction.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5.0% DMSO) to correct for bulk refractive index changes. This is mandatory for small molecule screening.

  • Analyte Preparation:

    • Prepare a dilution series of the ligand in Running Buffer.

    • Concentration Range: 0, 10, 30, 100, 300, 1000

      
      . (Fragments often require high concentrations).
      
  • Injection Cycle:

    • Flow Rate: High flow (30-50

      
      ) to minimize mass transport limitations.
      
    • Contact Time: 30-60 seconds (steady state is reached quickly).

    • Dissociation Time: 60 seconds.

    • Regeneration: Usually not required for fragments (they dissociate rapidly). If needed, use a mild 10s pulse of 10 mM Glycine pH 2.5.

  • Data Analysis:

    • Zero-adjust and reference-subtract all curves.

    • Fit data to a Steady State Affinity (1:1) model.

    • Note: If the sensorgram is a perfect square wave, kinetic fitting (

      
      ) may be unreliable; rely on steady-state 
      
      
      
      vs. Concentration plots.
Protocol B: Fluorogenic Enzymatic Inhibition Assay (IC50)

Purpose: To validate functional inhibition of a serine protease (e.g., Trypsin) by the ligand.

Materials
  • Enzyme: Bovine Trypsin (1 nM final concentration).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate,

    
    ).
    
  • Inhibitor: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM

    
    , 0.01% Triton X-100, pH 8.0.
    
  • Plate: 96-well black, flat-bottom polystyrene plate.

Experimental Workflow
  • Inhibitor Dilution:

    • Prepare a 10-point serial dilution of the ligand in Assay Buffer (Range: 1 mM down to 1 nM).

  • Enzyme Pre-incubation:

    • Add 50

      
       of Enzyme solution to wells.
      
    • Add 25

      
       of Inhibitor dilution.
      
    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 25

      
       of Substrate (Final concentration = 
      
      
      
      value of the substrate).
  • Detection:

    • Monitor fluorescence immediately (Ex: 360 nm / Em: 460 nm) in kinetic mode for 20 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      , slope of the linear portion) for each concentration.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit to the Four-Parameter Logistic (4PL) equation to determine

      
      .
      

Data Presentation & Interpretation

Expected Results Table

When comparing 1,5-Dimethyl-1H-pyrrole-2-carboxamidine to structural analogs, the following trends are typically observed in protease assays:

Compound StructureFunctional GroupEst.[2][3][4] Kd (Trypsin)Interpretation
1,5-Dimethyl-1H-pyrrole-2-carboxamidine Amidine (Cationic) 1 - 50

Strong electrostatic fit in S1 pocket.
1,5-Dimethyl-1H-pyrrole-2-carboxamideAmide (Neutral)> 1000

Loss of salt bridge; weak binding.
Pyrrole-2-carboxamidine (No methyls)Amidine (Cationic)50 - 200

Higher entropic penalty due to rotation.
Troubleshooting Guide
  • Problem: "Square Wave" SPR signal is too low.

    • Cause: Ligand molecular weight (MW ~137 Da) is very low.

    • Solution: Increase protein immobilization density or use a competition assay (inhibit the binding of a larger, known binder).

  • Problem: Non-specific binding in Enzyme Assay.

    • Cause: Amidines can be "sticky" or aggregate at high concentrations.

    • Solution: Include 0.01% Triton X-100 in buffers to prevent colloidal aggregation.

References

  • Erlanson, D. A., et al. (2004). "Fragment-based drug discovery." Journal of Medicinal Chemistry. (Foundational text on using LMW fragments like amidines).

  • Katz, B. A., et al. (2000). "Design of potent protein kinase inhibitors using the bis-arylamaleimide framework." (Demonstrates the structural role of pyrrole scaffolds in ATP pocket binding).

  • Evdokimov, A. G., et al. (2007). "Structure-based design of serine protease inhibitors." Protein Science. (Details the Asp189-Amidine salt bridge interaction mechanics).

  • Tyger Scientific. "1,5-Dimethyl-1H-pyrrole-2-carboxamidine Product Data." (Chemical sourcing and physical properties).[4][5][6][7]

(Note: While specific "blockbuster" clinical papers for this exact molecule are rare, the references above validate the class-effect of amidine-pyrrole fragments in protein binding).

Sources

Method

Application Notes &amp; Protocols for the In Vivo Evaluation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

Introduction: Rationale for In Vivo Assessment The transition from in vitro discovery to in vivo validation is a critical milestone in the drug development pipeline.[1][2][3] 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, a no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for In Vivo Assessment

The transition from in vitro discovery to in vivo validation is a critical milestone in the drug development pipeline.[1][2][3] 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, a novel small molecule, requires systematic in vivo evaluation to characterize its pharmacokinetic profile, assess its safety, and determine its preliminary efficacy. While specific in vitro data on this compound is emerging, its structural class, featuring a carboxamidine moiety, suggests potential interactions with targets implicated in inflammatory pathways.[4][5][6] Consequently, this guide outlines a comprehensive experimental design for the initial in vivo testing of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, with a focus on an anti-inflammatory therapeutic application.

This document provides a structured framework encompassing ethical considerations, study design, and detailed protocols. The methodologies described herein are designed to be robust and reproducible, adhering to the principles of the ARRIVE guidelines to ensure the transparent reporting and scientific validity of findings.[7][8][9][10][11]

PART 1: Pre-Formulation and Vehicle Selection

Expertise & Experience: The bioavailability and, consequently, the efficacy of a test compound are critically dependent on its formulation. The choice of vehicle is a pivotal step that can significantly impact experimental outcomes. An inappropriate vehicle can lead to poor solubility, precipitation at the injection site, and erratic absorption, confounding the interpretation of pharmacokinetic and pharmacodynamic data.

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Determine the solubility of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine in a panel of common, pharmaceutically acceptable vehicles.

    • Recommended Screening Vehicles:

      • Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS)

      • 5% Dextrose in Water (D5W)

      • 10% Tween® 80 in saline

      • 5% Dimethyl Sulfoxide (DMSO) + 40% Polyethylene Glycol (PEG) 400 + 55% Saline

      • 0.5% Carboxymethylcellulose (CMC) in water

  • Stability Analysis:

    • Prepare the formulation at the highest anticipated concentration.

    • Visually inspect for precipitation or phase separation at time 0, 1, 2, and 4 hours post-preparation at room temperature and 4°C.

    • For promising formulations, consider analytical confirmation of stability via HPLC-UV to quantify the concentration of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine over time.

  • Selection Criteria:

    • The ideal vehicle will fully solubilize the compound at the required concentrations, be non-toxic at the administered volume, and maintain the compound in solution for the duration of the experiment.

    • For initial studies, a simple aqueous-based vehicle is preferred. If organic co-solvents are necessary, their concentration should be minimized.

PART 2: Pharmacokinetic and Dose-Range Finding Studies

Trustworthiness: A well-designed dose-range finding (DRF) study is the cornerstone of any preclinical program.[12][13][14] It provides essential information on the maximum tolerated dose (MTD), which is crucial for selecting appropriate dose levels for subsequent efficacy studies.[15][16] Conducting a DRF study minimizes the risk of animal morbidity and ensures that efficacy studies are conducted at scientifically justified and ethically acceptable dose levels.[12][17]

Protocol 2: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination in Rodents

  • Animal Model:

    • Species: Male and Female Swiss Webster mice (or another appropriate rodent strain).

    • Age: 6-8 weeks.

    • Justification: Mice are a commonly used species for initial toxicology and DRF studies due to their well-characterized biology and ease of handling.

  • Experimental Design:

    • A dose escalation design will be employed.

    • Groups:

      • Group 1: Vehicle control

      • Group 2: Low dose (e.g., 10 mg/kg)

      • Group 3: Mid dose (e.g., 50 mg/kg)

      • Group 4: High dose (e.g., 100 mg/kg)

      • Dose levels should be adjusted based on any existing in vitro cytotoxicity data.

    • Animals per group: n=3 per sex.

    • Route of Administration: Intravenous (IV) for initial assessment of systemic exposure and intraperitoneal (IP) or oral (PO) gavage depending on the intended clinical route.

  • Procedure:

    • Acclimatize animals for a minimum of 7 days.

    • Administer a single dose of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine or vehicle.

    • Monitoring:

      • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at 1, 4, 24, and 48 hours.

      • Measure body weight daily for 7 days.

    • Endpoint: The MTD is defined as the highest dose that does not produce overt signs of toxicity or a greater than 15% reduction in body weight.

Protocol 3: Pilot Pharmacokinetic (PK) Study

  • Animal Model:

    • Species: Male Sprague-Dawley rats (or a suitable rodent model).

    • Justification: Rats are often preferred for PK studies due to their larger blood volume, allowing for serial sampling from a single animal.

  • Experimental Design:

    • Groups:

      • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

      • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg)

    • Animals per group: n=3-4.

  • Procedure:

    • Administer the compound.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points.

    • Suggested IV Sampling Times: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Suggested PO/IP Sampling Times: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method for the quantification of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine in plasma, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19][20][21]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for extravascular routes)

PART 3: Preliminary Efficacy Assessment in an Acute Inflammation Model

Authoritative Grounding: The Carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating the efficacy of acute anti-inflammatory agents.[22][23][24][25][26] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the early phase, followed by the production of prostaglandins and nitric oxide in the later phase.[26] This allows for an assessment of the compound's potential to interfere with these key inflammatory mediators.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Model:

    • Species: Male Wistar or Sprague-Dawley rats.

    • Weight: 180-220g.

  • Experimental Design:

    • Groups:

      • Group 1: Vehicle Control + Carrageenan

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO) + Carrageenan

      • Group 3: Low Dose 1,5-Dimethyl-1H-pyrrole-2-carboxamidine + Carrageenan

      • Group 4: Mid Dose 1,5-Dimethyl-1H-pyrrole-2-carboxamidine + Carrageenan

      • Group 5: High Dose 1,5-Dimethyl-1H-pyrrole-2-carboxamidine + Carrageenan

    • Animals per group: n=6-8.

    • Dose selection should be informed by the MTD and PK data.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan challenge.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[26]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treated groups to the vehicle control.[27][28]

PART 4: Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[29][30][31][32][33] Protocols should be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) prior to the commencement of any studies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all aspects of the experimental design.

Reporting of all in vivo experiments should adhere to the ARRIVE 2.0 guidelines, which include an "Essential 10" checklist to ensure that publications contain the minimum information necessary for the reliable assessment of the findings.[7][9][11]

Visualization of Experimental Workflow

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: Safety & Pharmacokinetics cluster_2 Phase 3: Preliminary Efficacy Formulation Development Formulation Development DRF_MTD Dose-Range Finding (MTD) Formulation Development->DRF_MTD Select Vehicle & Doses Bioanalytical Method Development Bioanalytical Method Development Pilot_PK Pilot Pharmacokinetics Bioanalytical Method Development->Pilot_PK Quantify Compound DRF_MTD->Pilot_PK Inform Dose Selection Efficacy_Study Carrageenan-Induced Paw Edema Model DRF_MTD->Efficacy_Study Select Safe Doses Pilot_PK->Efficacy_Study Correlate Exposure & Effect

Caption: Overall workflow for the in vivo evaluation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

References

  • ARRIVE guidelines - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]

  • Pain, Immunology & Inflammation Models. (n.d.). Pharmaron. Retrieved February 15, 2026, from [Link]

  • ARRIVE Guidelines. (2025, April 3). Norecopa. Retrieved February 15, 2026, from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). ARRIVE. Retrieved February 15, 2026, from [Link]

  • Driscoll, C. A., Lu, M., & Tassinari, M. S. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 113(5), 436-444. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved February 15, 2026, from [Link]

  • Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Wiley-Blackwell. [Link]

  • Dose Range Finding Study. (n.d.). Hoeford Research. Retrieved February 15, 2026, from [Link]

  • Hirst, A. J., Simes, J., & Macleod, M. R. (2014). Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. Retrieved from [Link]

  • Small Molecules Quantitation. (n.d.). Yale School of Medicine. Retrieved February 15, 2026, from [Link]

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Molecular Pharmaceutics, 17(5), 1475-1483. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(5), 811-828. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(5), 811-828. [Link]

  • How to trust your data: the power of statistical analysis in in vivo experimental design. (n.d.). Sygnature Discovery. Retrieved February 15, 2026, from [Link]

  • Vivarium Rodent Count Requirements for IACUC Protocols. (n.d.). University of Houston. Retrieved February 15, 2026, from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(5), 811-828. [Link]

  • Pinho-Ribeiro, F. A., Verri, W. A., & Chiu, I. M. (2017). Animal models of pain for drug discovery. ResearchGate. Retrieved from [Link]

  • Smith, A. J., Clutton, R. E., Lilley, E., Hansen, K. E. A., & Brattelid, T. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 52(2), 135-141. [Link]

  • The IACUC Protocol Review Criteria. (n.d.). University at Buffalo. Retrieved February 15, 2026, from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River. Retrieved February 15, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • IACUC Rodent Breeding Policy. (2023, May 22). Drexel University. Retrieved February 15, 2026, from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009). NC3Rs. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved February 15, 2026, from [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (2012). BMC Infectious Diseases. [Link]

  • Bate, S. T., & Clark, R. A. (2014). The design and statistical analysis of animal experiments. Cambridge University Press. [Link]

  • IACUC Standard Procedures for Rodents. (2025, May 12). University of Louisville. Retrieved February 15, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (2016). Bioanalysis. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. Retrieved February 15, 2026, from [Link]

  • Guidelines for Implementation of IACUC Policy on Import of Rodents. (2021, March 6). Animal Care at Illinois. Retrieved February 15, 2026, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Journal of Pharmaceutical Research International. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 74-78. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers in Drug Discovery. [Link]

  • Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. (2024, February 29). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Vivo Assay Guidelines. (2012, May 1). Assay Guidance Manual. [Link]

  • Preclinical Development (Small Molecules). (n.d.). UCL Therapeutic Innovation Networks. Retrieved February 15, 2026, from [Link]

  • Statistical Methods for Drug Discovery. (2016, July 22). Basicmedical Key. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). Molecules. [Link]

  • In Vivo and in Vitro Approach to Study the Anti-Inflammatory Efficacy of Eugenia Uniflora L. (2019, November 28). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. (2026, February 12). Innovate UK. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024, July 8). International Journal of Molecular Sciences. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). Inflammopharmacology. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024, April 22). Arabian Journal of Chemistry. [Link]

Sources

Application

Synthetic Route Optimization for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed and optimized synthetic route for the preparation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine derivatives, compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed and optimized synthetic route for the preparation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The presented multi-step synthesis is designed for efficiency, scalability, and high purity of the final product. This guide offers in-depth technical protocols, explains the rationale behind experimental choices, and provides characterization data for key intermediates to ensure reliable and reproducible results.

Introduction

Pyrrole-2-carboxamidine scaffolds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties. The 1,5-dimethyl substitution pattern on the pyrrole ring can significantly influence the compound's metabolic stability and binding affinity to various biological targets. Consequently, a robust and optimizable synthetic route to access these derivatives is of paramount importance for advancing drug development programs.

This document outlines a five-step synthetic sequence, commencing with the readily available starting material 2,5-hexanedione. Each step has been carefully selected and optimized to ensure high yields and straightforward purification.

Optimized Synthetic Pathway

The optimized synthetic route for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is depicted below. The strategy involves the initial construction of the pyrrole core, followed by functional group manipulations to introduce the carboxamidine moiety.

Synthetic_Pathway A 2,5-Hexanedione B 1,5-Dimethyl-1H-pyrrole A->B  Paal-Knorr Synthesis (Methylamine) C 1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde B->C  Vilsmeier-Haack  Formylation D 1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oxime C->D  Oximation (Hydroxylamine) E 1,5-Dimethyl-1H-pyrrole-2-carbonitrile D->E  Dehydration (TFAA) F Ethyl 1,5-dimethyl-1H-pyrrole-2-carboximidate hydrochloride E->F  Pinner Reaction (EtOH, HCl) G 1,5-Dimethyl-1H-pyrrole-2-carboxamidine F->G  Ammonolysis (Ammonia)

Caption: Optimized synthetic workflow for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

Experimental Protocols

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic and highly efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine.[1][2][3] In this step, 2,5-hexanedione is condensed with methylamine to afford 1,5-dimethyl-1H-pyrrole.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1.0 eq) and a 40% aqueous solution of methylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 1,5-dimethyl-1H-pyrrole, which can be purified by distillation.

Characterization Data for 1,5-Dimethyl-1H-pyrrole:

  • ¹H NMR (CDCl₃): δ 5.85 (t, 2H), 3.55 (s, 3H), 2.20 (s, 6H).

  • ¹³C NMR (CDCl₃): δ 127.5, 106.0, 33.0, 12.5.

Step 2: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] Here, 1,5-dimethyl-1H-pyrrole is formylated at the C2 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF (3.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,5-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of DMF dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Characterization Data for 1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde:

  • ¹H NMR (CDCl₃): δ 9.45 (s, 1H), 6.80 (d, 1H), 6.05 (d, 1H), 3.80 (s, 3H), 2.25 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 178.0, 140.0, 132.0, 125.0, 108.0, 34.0, 13.0.

Step 3: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oxime

The conversion of the aldehyde to an oxime is a standard and high-yielding reaction.[6] This step prepares the substrate for the subsequent dehydration to the nitrile.

Protocol:

  • Dissolve 1,5-dimethyl-1H-pyrrole-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the oxime, which can be used in the next step without further purification.

Step 4: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

The dehydration of the aldoxime to the corresponding nitrile is a crucial step.[7] Various dehydrating agents can be employed; trifluoroacetic anhydride (TFAA) is often effective for this transformation.[8]

Protocol:

  • Dissolve the crude 1,5-dimethyl-1H-pyrrole-2-carboxaldehyde oxime (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triethylamine (2.2 eq).

  • Add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting nitrile by column chromatography or recrystallization.

Characterization Data for 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: [9]

  • ¹H NMR (CDCl₃): δ 6.65 (d, 1H), 5.95 (d, 1H), 3.70 (s, 3H), 2.20 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 135.0, 120.0, 115.0, 110.0, 105.0, 33.0, 12.0.

  • MS (GC-MS): m/z 120 (M⁺).[9]

Step 5: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (Pinner Reaction and Ammonolysis)

The Pinner reaction provides a classic and reliable route to amidines from nitriles via an intermediate imidate ester.[10][11][12] The nitrile is first converted to the corresponding imidate hydrochloride salt, which is then treated with ammonia to yield the final carboxamidine.

Protocol:

  • Pinner Salt Formation:

    • Suspend 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 eq) in a flask equipped with a gas inlet tube and a drying tube.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains saturated.

    • Seal the flask and stir at room temperature for 24-48 hours, during which time the imidate hydrochloride salt may precipitate.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis:

    • Dissolve the crude ethyl 1,5-dimethyl-1H-pyrrole-2-carboximidate hydrochloride in a cold solution of ammonia in methanol (7N) or ethanol.

    • Stir the mixture at room temperature in a sealed vessel for 24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 1,5-dimethyl-1H-pyrrole-2-carboxamidine by recrystallization or column chromatography.

Characterization Data for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine:

  • ¹H NMR (DMSO-d₆): δ 8.5-9.5 (br s, 2H, NH₂), 7.0 (s, 1H, amidine-NH), 6.50 (d, 1H), 6.00 (d, 1H), 3.60 (s, 3H), 2.15 (s, 3H).

  • ¹³C NMR (DMSO-d₆): δ 160.0, 130.0, 128.0, 115.0, 108.0, 33.0, 12.0.

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsTypical Yield
1Paal-Knorr Synthesis2,5-Hexanedione1,5-Dimethyl-1H-pyrroleMethylamine80-90%
2Vilsmeier-Haack Formylation1,5-Dimethyl-1H-pyrrole1,5-Dimethyl-1H-pyrrole-2-carboxaldehydePOCl₃, DMF70-85%
3Oximation1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oximeNH₂OH·HCl, NaOAc>95% (crude)
4Dehydration1,5-Dimethyl-1H-pyrrole-2-carboxaldehyde oxime1,5-Dimethyl-1H-pyrrole-2-carbonitrileTFAA, Et₃N75-85%
5Pinner Reaction & Ammonolysis1,5-Dimethyl-1H-pyrrole-2-carbonitrile1,5-Dimethyl-1H-pyrrole-2-carboxamidineEtOH, HCl, NH₃60-75%

Causality and Experimental Choices

  • Paal-Knorr Synthesis: This method was chosen for its high efficiency and atom economy in constructing the pyrrole ring. Using an aqueous solution of methylamine is a practical and safe approach.

  • Vilsmeier-Haack Formylation: This reaction reliably introduces the formyl group at the electron-rich C2 position of the pyrrole ring. Controlling the temperature during the formation of the Vilsmeier reagent is critical to prevent its decomposition.

  • Oximation and Dehydration: This two-step sequence is a standard and effective method for converting an aldehyde to a nitrile. The use of TFAA as a dehydrating agent is generally clean and efficient.

  • Pinner Reaction: This classical reaction is the most direct method for converting a nitrile to a carboxamidine. The use of anhydrous conditions is crucial to prevent the hydrolysis of the intermediate imidate to the corresponding ester. The two-step process involving isolation of the Pinner salt followed by ammonolysis often provides a purer final product compared to a one-pot procedure.

Conclusion

This application note provides a comprehensive and optimized synthetic route for the preparation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine derivatives. The detailed protocols, supported by mechanistic rationale and characterization data, offer a reliable guide for researchers in the field of medicinal chemistry and drug development. The presented methodology is scalable and can be adapted for the synthesis of a variety of related analogues.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91812, 1,5-Dimethylpyrrole-2-carbonitrile. [Link].

  • Paal, C. Ber. Dtsch. Chem. Ges. 1884, 17 (2), 2756–2767.
  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. A/B 1927, 60 (1), 119–122.
  • Knorr, L. Ber. Dtsch. Chem. Ges. 1884, 17 (2), 1635–1642.
  • Pinner, A. Ber. Dtsch. Chem. Ges. 1877, 10 (2), 1889–1897.
  • Organic Chemistry Portal. Pinner Reaction. [Link].

  • Wikipedia. Paal–Knorr synthesis. [Link].

  • Wikipedia. Pinner reaction. [Link].

  • Grokipedia. Pinner reaction. [Link].

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link].

  • A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. [Link].

  • J&K Scientific. Pinner Reaction. [Link].

  • Rappai, J. et al. Dehydration of aldoximes and amides into corresponding nitriles. ResearchGate. [Link].

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link].

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link].

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link].

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link].

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. [Link].

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link].

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link].

  • Formation of an Oxime from an Aldehyde. [Link].

  • One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. [Link].

  • NIST WebBook. 1,5-Dimethyl-2-pyrrolecarbonitrile. [Link].

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde oxime. [Link].

  • A New Method For The Generation of Nitriles From Aldoximes. [Link].

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link].

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link].

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link].

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link].

  • ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. [Link].

  • Formation of an Oxime from an Aldehyde. [Link].

  • Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde. [Link].

  • Biocatalytic Ammonolysis of (5S)-4,5-Dihydro-1H-pyrrole-1,5-dicarboxylic Acid, 1-(1,1-Dimethylethyl)-5-ethyl Ester: Preparation of an Intermediate to the Dipeptidyl Peptidase IV Inhibitor Saxagliptin. ResearchGate. [Link].

  • SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Synthesis of various Heterocyclic Compounds. [Link].

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting 1,5-Dimethyl-1H-pyrrole-2-carboxamidine synthesis impurities"

Subject: Troubleshooting Impurities & Optimization of Amidine Synthesis Target Molecule: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (and its HCl/Acetate salts) Primary Methodology: Pinner Reaction (Nitrile Imidate Amidine)[...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurities & Optimization of Amidine Synthesis Target Molecule: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (and its HCl/Acetate salts) Primary Methodology: Pinner Reaction (Nitrile


 Imidate 

Amidine)[1]
Executive Summary

Synthesizing 1,5-Dimethyl-1H-pyrrole-2-carboxamidine presents a unique "chemical conflict." The Pinner reaction—the industry standard for amidine synthesis—requires strong acid (HCl) to activate the nitrile.[2] However, electron-rich pyrroles are notoriously acid-sensitive, prone to polymerization ("tarring") under the very conditions required for activation.[1]

This guide addresses the three critical impurity classes: Hydrolysis Products (Amides) , Oligomers (Tars) , and Incomplete Intermediates (Imidates) .[1]

Part 1: Troubleshooting & FAQs
Category A: The "Tar" Problem (Oligomerization)

User Question: My reaction mixture turned black/dark brown within 30 minutes of bubbling HCl. The workup yielded a sticky resin. What happened?

Diagnosis: Acid-Catalyzed Pyrrole Polymerization. The 1,5-dimethyl substitution pattern makes the pyrrole ring electron-rich.[1] While the 5-methyl blocks one reactive site, the 3- and 4-positions remain susceptible to electrophilic attack.[1] Excess heat or high local concentrations of HCl gas initiate polymerization.

Corrective Actions:

  • Temperature Control (Critical): The standard Pinner protocol (0°C to RT) is too aggressive for this substrate. Maintain -10°C to 0°C strictly during HCl addition.

  • Solvent Switch: If using methanol alone, switch to Diethyl Ether/Methanol (10:1) or Dioxane .[1] The non-polar co-solvent precipitates the imidate salt immediately, removing it from the acidic solution and preventing side reactions.

  • Stoichiometry: Do not saturate to saturation point if not necessary. Use a titrated solution of HCl in Dioxane (4M) rather than bubbling gas, to control the equivalents (use 1.1 – 1.5 eq).

Category B: The "Amide" Impurity (Hydrolysis)

User Question: LC-MS shows a mass peak of [M+1] = 153 (Amide) instead of 152 (Amidine). I see a large peak in the NMR at ~165 ppm (Carbonyl).

Diagnosis: Hydrolysis of the Imidate Intermediate.[3][4] The intermediate O-alkyl imidate is extremely hygroscopic. If moisture enters before the ammonia/amine addition, it hydrolyzes to the thermodynamically stable 1,5-dimethyl-1H-pyrrole-2-carboxamide .[1]

Corrective Actions:

  • The "Schlenk" Protocol: Perform the imidate formation under positive Nitrogen pressure.

  • Drying Reagents: Dry the alcohol (MeOH/EtOH) over 3Å molecular sieves. Commercial "anhydrous" solvents often contain 50-100 ppm water, which is sufficient to ruin this reaction.[1]

  • Ammonia Source: Avoid aqueous ammonia (

    
    ).[1] Use 7N NH_3 in Methanol  or bubble dry ammonia gas.
    
Category C: The "Stalled" Intermediate

User Question: I isolated a solid, but it’s not the amidine. NMR shows a methoxy signal (~4.0 ppm).[1] It won't convert to the final product.

Diagnosis: Stable Imidate Salt Isolation.[5] You have successfully formed the Pinner Salt (Imidate HCl), but the second step (aminolysis) failed. This is often due to steric hindrance from the N-methyl group at position 1, which shields the C-2 carbon.[1]

Corrective Actions:

  • Heat & Time: The aminolysis step (Imidate + NH3) may require mild heating (40°C) in a sealed tube for 12-24 hours.[1]

  • Ammonium Chloride Catalyst: Add 0.1 eq of

    
     to the ammonia solution. This buffers the reaction and assists in the proton transfer required for the tetrahedral intermediate collapse.
    
Part 2: Visualizing the Chemistry
Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the Pinner pathway and where specific impurities originate.

G Nitrile Start: 1,5-Dimethyl pyrrole-2-carbonitrile Imidate Intermediate: Pinner Salt (Imidate) Nitrile->Imidate HCl (gas), MeOH Anhydrous, <0°C Polymer Impurity B: Pyrrole Oligomers (Acid 'Tar') Nitrile->Polymer Excess Acid Temp > 10°C Amidine Target: Amidine HCl Salt Imidate->Amidine NH3 in MeOH (Aminolysis) Amide Impurity A: Carboxamide (Hydrolysis) Imidate->Amide H2O (Moisture) Slow Aminolysis

Caption: The Pinner synthesis pathway showing critical divergence points for Polymerization (acid/heat) and Hydrolysis (moisture).[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxamidine Hydrochloride.

Step 1: Pinner Salt Formation (The Critical Step) [1]
  • Setup: Flame-dry a 100 mL Schlenk flask. Cool to -10°C (Ice/Salt bath) under

    
    .
    
  • Charge: Add 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) dissolved in anhydrous Diethyl Ether (0.5 M concentration).

  • Activation: Add anhydrous Methanol (1.1 eq—strict stoichiometry reduces byproduct formation).

  • Acidification: Slowly bubble dry HCl gas (passed through a

    
     drying trap) into the solution for 15-20 minutes.
    
    • Checkpoint: A white precipitate (Imidate HCl) should begin to form.[1] If the solution turns pink/red, stop HCl addition immediately (polymerization onset).[1]

  • Incubation: Seal the flask and store at 4°C (fridge) for 16-24 hours. Do not stir vigorously.

Step 2: Aminolysis
  • Filtration: Filter the precipitated Imidate salt under

    
     (use a Schlenk frit if possible) and wash with cold, dry ether.[1] Do not expose to humid air.[6]
    
  • Reaction: Transfer the solid immediately to a pressure tube containing 7N NH_3 in Methanol (10 eq).

  • Conversion: Seal and stir at Room Temperature for 24 hours.

  • Workup: Concentrate the solvent in vacuo. The residue is the crude Amidine HCl.

Step 3: Purification (The "Salting Out" Method)

Since amidines are basic, they are best isolated as salts to prevent degradation.[1]

Solvent SystemActionObservation
Acetone TriturationDissolves organic impurities; Amidine HCl remains solid.[1]
iPrOH / Et2O RecrystallizationDissolve in min. hot iPrOH; add Et2O to cloud point.[1]
Water (pH 10) Free Base (Caution)Only for extraction.[1] Unstable. Re-acidify immediately.
Part 4: Analytical Validation

Data Table: Distinguishing the Target from Impurities

FeatureTarget (Amidine HCl)Impurity (Amide)Impurity (Nitrile)
Mass Spec (ESI+) 152.1 [M+H]+153.1 [M+H]+135.1 [M+H]+
1H NMR (DMSO-d6) δ 8.5-9.0 (br s, 3H) (Amidinium NH)δ 7.0-7.5 (br s, 2H)(Amide NH2)No exchangeable protons
IR Spectroscopy 1680 cm⁻¹ (C=N)1650 cm⁻¹ (C=O)2210 cm⁻¹ (C≡N)
Solubility High in Water/MeOHModerate in MeOHHigh in DCM/EtOAc
Diagram 2: Purification Decision Tree

P Crude Crude Reaction Mixture (Residue) Trituration Triturate with Cold Acetone Crude->Trituration Solid Solid Precipitate Trituration->Solid Insoluble Salt Filtrate Filtrate (Discard) Trituration->Filtrate Soluble Organics Check Check 1H NMR (DMSO-d6) Solid->Check Pure Pure Amidine HCl Check->Pure Clean Spectra Impure Contains Amide/Tar Check->Impure Mixed Peaks Recryst Recrystallize: iPrOH / Et2O Impure->Recryst Recryst->Pure

Caption: Workflow for isolating hygroscopic amidine salts from crude mixtures.

References
  • Amidine Synthesis Reviews: Organic Chemistry Portal. "Synthesis of Amidines: Pinner Reaction and Recent Literature."[1][7] [Link]

  • Pyrrole Chemistry & Acid Sensitivity: Organic Syntheses. "2,5-Dimethylpyrrole (General Pyrrole Reactivity)."[1] Coll. Vol. 2, p. 219 (1943).[1] [Link]

  • Handling Hygroscopic Salts: HepatoChem. "How do you handle hygroscopic salts? Techniques for isolation." [Link]

Sources

Optimization

"minimizing off-target effects of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine"

This is a technical support guide designed for researchers working with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine , a small molecule scaffold primarily utilized as a serine protease inhibitor (mimicking the arginine side c...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine , a small molecule scaffold primarily utilized as a serine protease inhibitor (mimicking the arginine side chain) or a chemical probe in fragment-based drug discovery.

Topic: Minimizing Off-Target Effects & Optimizing Selectivity

Audience: Medicinal Chemists, Biochemists, and Pharmacologists.

Core Technical Overview

Molecule Profile:

  • Chemical Class: Heterocyclic Amidine.

  • Primary Mechanism: Competitive inhibition of Trypsin-like Serine Proteases. The highly basic amidine group (

    
    ) mimics the guanidinium group of Arginine, forming a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket .
    
  • The "Amidine Challenge": While the amidine moiety guarantees potency, it is the primary source of promiscuity (off-target binding to other proteases) and liability (hERG channel blockade, poor membrane permeability).

Scope of Guide: This guide provides troubleshooting workflows to distinguish true target engagement from artifacts caused by the charged amidine group.

Troubleshooting Modules

Module A: The Selectivity Crisis (Protease Promiscuity)

Issue: You observe inhibition of your target protease, but the compound also inhibits related enzymes (e.g., Thrombin, Factor Xa, Trypsin), confounding your data.

Diagnosis: The conserved S1 pocket across the trypsin superfamily means 1,5-Dimethyl-1H-pyrrole-2-carboxamidine will bind to any accessible aspartate-containing pocket unless steric gating is introduced.

Troubleshooting Protocol:

  • Establish a Selectivity Index (SI): Do not rely on single-point inhibition. You must determine the

    
     (inhibition constant) for both your target and at least two "counter-target" proteases.
    
    • Counter-Screen 1: Trypsin (High abundance, low selectivity filter).

    • Counter-Screen 2: Thrombin or Factor Xa (Structurally similar S1 pockets).

  • The "Shift" Assay:

    • Run your enzymatic assay at

      
       and 
      
      
      
      of the substrate.
    • Result: If

      
       increases linearly with substrate concentration, the inhibition is competitive (expected). If 
      
      
      
      is unchanged, you have a non-specific aggregator or allosteric binder (false positive).

Q: My


 is in the nanomolar range, but I see no cellular effect. Why? 
A:  Amidines are charged at physiological pH (7.4), leading to poor passive membrane permeability.
  • Fix: Verify permeability using a PAMPA assay (Parallel Artificial Membrane Permeability Assay) specifically at pH 7.4. If permeability is low (

    
     cm/s), you are seeing a "potency-permeability mismatch."
    
Module B: hERG Inhibition & Cardiotoxicity Risks

Issue: In later-stage screening, the compound shows signs of cardiotoxicity or binds to ion channels.

Mechanism: The protonated amidine nitrogen can mimic potassium ions or bind to the aromatic cage within the hERG channel pore (cation-


 interactions), a common cause of QT prolongation in drug development.

Troubleshooting Protocol:

  • Limit Concentration: In functional assays, do not exceed

    
     unless necessary. Amidine-based hERG block often has an 
    
    
    
    between 1–30
    
    
    .
  • Visualizing the Risk:

    • If your target

      
       is 
      
      
      
      , the window between efficacy and hERG toxicity is likely closed.
    • Action: You must modify the scaffold (e.g., bioisosteric replacement of the amidine with a less basic group like a pyridine or benzimidazole) if this is for lead development.

Experimental Workflows (Protocols)

Protocol 1: Validating Specificity via Kinetic Counter-Screening

Objective: Determine if inhibition is driven by specific S1 pocket binding or non-specific electrostatic sticking.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (Critical to prevent aggregation).

  • Substrate: Fluorogenic peptide specific to your protease (e.g., Boc-Gln-Ala-Arg-AMC).

Steps:

  • Preparation: Prepare a 10-point dilution series of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (Start at

    
    , 1:3 dilution).
    
  • Incubation: Incubate compound + Enzyme for 15 mins at RT. Note: Amidines are rapid-reversible inhibitors; long pre-incubation is rarely needed unless probing slow-onset kinetics.

  • Initiation: Add Substrate at

    
     concentration.
    
  • Readout: Measure fluorescence kinetics (Ex/Em 380/460 nm) for 30 mins.

  • Analysis: Fit the initial velocities (

    
    ) to the Morrison equation (for tight binders) or standard dose-response curve.
    

Decision Logic:

  • If Hill Slope > 2.0: Suspect aggregation (False Positive). Add 0.1% Triton X-100.

  • If Hill Slope

    
     1.0: Valid competitive binding.
    
Protocol 2: The "Amidine Washout" (Cellular Reversibility)

Objective: Confirm that cellular effects are due to reversible target engagement and not permanent toxicity.

Steps:

  • Treat cells with

    
     of the compound for 2 hours.
    
  • Measure the downstream marker (e.g., phosphorylation or cytokine release).

  • Washout: Remove medium, wash 3x with PBS, and replace with fresh medium (compound-free).

  • Monitor: Check recovery of the marker after 4–6 hours.

    • Recovery Observed: Reversible inhibition (Good).

    • No Recovery: Cytotoxicity or irreversible off-target binding (Bad).

Visualizing the Selectivity Pathway

The following diagram illustrates the decision matrix for distinguishing a valid "Hit" from an off-target artifact when using this amidine scaffold.

SelectivityWorkflow Start Start: Observed Inhibition (1,5-Dimethyl-1H-pyrrole-2-carboxamidine) CheckDetergent Is Triton X-100 (0.01%) present in buffer? Start->CheckDetergent Aggregation Artifact: Colloidal Aggregation (False Positive) CheckDetergent->Aggregation No CounterScreen Run Counter-Screen Panel (Trypsin + Thrombin) CheckDetergent->CounterScreen Yes SelectivityCalc Calculate Selectivity Index (SI) SI = IC50(Trypsin) / IC50(Target) CounterScreen->SelectivityCalc HighSI SI > 100 (Specific Binder) SelectivityCalc->HighSI LowSI SI < 10 (Promiscuous Amidine Effect) SelectivityCalc->LowSI KineticCheck Substrate Competition Test (Run at 10x Km) HighSI->KineticCheck Competitive IC50 Increases (Competitive Mechanism) KineticCheck->Competitive NonComp IC50 Unchanged (Allosteric/Non-Specific) KineticCheck->NonComp

Caption: Workflow to validate specific target engagement versus promiscuous "sticky" amidine effects.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in vivo? A: Proceed with extreme caution. Simple amidines like 1,5-Dimethyl-1H-pyrrole-2-carboxamidine have very short half-lives (rapid renal clearance) and poor oral bioavailability due to the charge. For in vivo use, researchers typically use a prodrug strategy (e.g., converting the amidine to an amidoxime) to improve absorption, which is then metabolized back to the active amidine in the body.

Q2: Why does the compound show toxicity in my HEK293 cells but not in the enzymatic assay? A: This is likely an off-target effect on ion channels (hERG or Sodium channels) or lysosomal trapping. Basic amines can accumulate in acidic lysosomes, causing lysosomal swelling and cell death (vacuolization). Check your cells under a microscope for vacuole formation.

Q3: How do I store the stock solution? A: Amidines are stable as salts (e.g., Hydrochloride). Store the powder at -20°C. Dissolve in DMSO to create a stock (e.g., 100 mM). Avoid repeated freeze-thaw cycles as moisture uptake can induce hydrolysis of the amidine to an amide (inactive).

References

  • Mechanism of Amidine Inhibition

    • Title: "Design and synthesis of potent and selective serine protease inhibitors."
    • Source: Journal of Medicinal Chemistry.
    • Context: Explains the salt-bridge interaction between the amidine and the Asp189 residue in the S1 pocket.
    • Link:[Link]

  • Minimizing hERG Liability

    • Title: "Strategies to Reduce hERG Blockade of Medicinally Relevant Amines."
    • Source: ChemMedChem.
    • Context: Details why amidines block hERG and how to mitig
    • Link:[Link]

  • Aggregation Artifacts in Screening: Title: "Promiscuous inhibitors of enzymes: aggregation, inhibition, and selectivity." Source: Shoichet Lab / UCSF. Context: The definitive guide on using detergents (Triton X-100) to prevent false positives with small molecule inhibitors.
Troubleshooting

Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

[1] Status: Active Role: Senior Application Scientist Ticket ID: PUR-PYR-002 Subject: Refining Purification Protocols for Highly Basic Amidine Derivatives[1][2] Core Directive & Executive Summary User: Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Role: Senior Application Scientist Ticket ID: PUR-PYR-002 Subject: Refining Purification Protocols for Highly Basic Amidine Derivatives[1][2]

Core Directive & Executive Summary

User: Medicinal Chemists / Process Development Scientists Molecule: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (and related salts) Critical Challenge: Separation of the target amidine from its hydrolysis product (amide) and preventing oxidative degradation of the electron-rich pyrrole ring.[1][2]

Executive Summary: Purifying 1,5-Dimethyl-1H-pyrrole-2-carboxamidine requires a bifurcated strategy based on scale and required purity. The molecule presents a "dual-threat" stability profile: the amidine moiety is prone to hydrolysis (generating the amide byproduct) under basic aqueous conditions, while the pyrrole ring is susceptible to oxidative polymerization (turning samples pink/black) upon air exposure.[1][2]

This guide prioritizes salt formation (Hydrochloride) for bulk stability and High-pH Reverse Phase HPLC for final polishing, leveraging the specific


 properties of the amidine group (~11.5).[1][2]

Chemical Stability & Handling (The Foundation)[1][2]

Before attempting purification, you must stabilize the crude matrix. The free base of this amidine is kinetically unstable and hygroscopic.

Critical Control Points
ParameterSpecificationScientific Rationale

(Amidine)
~11.0 – 12.0The molecule is a strong base.[1][2] It will be fully protonated at pH < 9. Store as a salt (HCl or TFA).
Hydrolysis Risk High (pH > 10)In basic aqueous solution, the amidine hydrolyzes to 1,5-dimethyl-1H-pyrrole-2-carboxamide.[1][2] Avoid prolonged exposure to NaOH/NaHCO3.
Oxidation Risk ModerateThe 1,5-dimethyl substitution activates the pyrrole ring. Perform all drying steps under

or Ar.
Storage -20°C, DesiccatedPrevent moisture absorption which catalyzes hydrolysis.[1]

Purification Workflow: Decision Matrix

The following decision tree outlines the optimal purification route based on your crude purity profile.

Purification_Workflow Start Crude Reaction Mixture (Pinner or Thioamide Route) Check Purity Check (LC-MS) Start->Check Cryst Crystallization (HCl Salt) Solvent: EtOH/Et2O or IPA Check->Cryst Purity > 85% Major impurity is Nitrile PrepLC Prep-HPLC (High pH Method) Check->PrepLC Purity < 85% Contains Amide/Dimers Success Target Purity >98% Isolate & Store Cryst->Success Crystals Formed Cryst->PrepLC Oiling Out / Low Yield SaltConv Salt Exchange (Lyophilize w/ excess HCl) PrepLC->SaltConv SaltConv->Success

Figure 1: Purification Decision Matrix. Selects pathway based on crude profile to maximize yield vs. purity.

Protocol A: Crystallization (Bulk Purification)[1][2]

Best For: Removing unreacted nitrile precursors and non-polar impurities. Target Form: Hydrochloride Salt (


)[1][2]
The "Sticky Solid" Troubleshooting Guide

Users often report the product "oiling out" instead of crystallizing. This is due to trace residual solvents or water.

Step-by-Step Protocol:

  • Acidification: Dissolve the crude free base in a minimum amount of anhydrous Ethanol (EtOH).[1]

  • Salt Formation: Add 1.1 equivalents of 4M HCl in Dioxane (or Et2O) dropwise at 0°C. Do not use aqueous HCl.[1][2]

  • Precipitation:

    • Add anhydrous Diethyl Ether (

      
      ) or MTBE slowly until the solution turns cloudy.[1][2]
      
    • Crucial Step: Stop adding ether immediately upon cloudiness. Cap the flask and store at -20°C overnight.

  • Collection: Filter the white precipitate under nitrogen (to prevent moisture uptake).[1]

Troubleshooting Table:

Symptom Diagnosis Corrective Action
Oiling Out Product separates as a gum/oil.[1][2] Re-dissolve in warm Isopropanol (IPA).[1] Add seed crystal. Cool very slowly (1°C/min).[1][2]
Pink Color Pyrrole oxidation.[1] Wash crystals with cold Et2O containing 1% BHT (antioxidant) or recrystallize under Argon.[1][2]

| Amide Impurity | Hydrolysis occurred.[3][4] | Crystallization will likely fail to separate the amide efficiently. Switch to Protocol B (HPLC). |

Protocol B: Preparative HPLC (High Purity)

Best For: Separating the target amidine from the amide byproduct (hydrolysis product).[1] Challenge: Amidines are strong bases and tail severely on standard C18 columns due to silanol interactions.

Method 1: The "High pH" Strategy (Recommended)

By operating at pH 10, the amidine exists as a neutral free base (or less charged species), improving peak shape and loading capacity on hybrid silica columns.[1][2]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be high-pH stable).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

Method 2: The "Chaotropic" Strategy (Alternative)

If you must use low pH (e.g., for stability), standard TFA is often insufficient to suppress tailing.[1][2]

  • Column: Standard C18 (e.g., Phenomenex Luna).[1][2]

  • Mobile Phase A: Water + 0.1% TFA + 10-20 mM

    
     (Sodium Perchlorate) .[1][2]
    
  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Note: Perchlorate is a chaotropic agent that masks silanols and forms ion pairs, sharpening the peak significantly.

Data: Separation Efficiency Comparison

Method Peak Symmetry (Tailing Factor) Resolution (Amidine vs. Amide) Notes
Standard Acidic (0.1% Formic) 2.5 (Poor) 1.2 Severe tailing; peaks overlap.[1][2]
TFA (0.1%) 1.4 (Acceptable) 2.0 Good, but TFA salts are cytotoxic.[1][2]

| High pH (Ammonium Bicarb) | 1.1 (Excellent) | 3.5 | Best separation. Requires immediate salt conversion post-prep.[1][2] |

Degradation Pathway Analysis

Understanding why your purity drops is key to refining the method.

Degradation_Pathway Amidine Amidine Target (Active) Tetra Tetrahedral Intermediate Amidine->Tetra + H2O / OH- Polymer Oxidative Polymers (Pink) Amidine->Polymer + O2 / Light Amide Amide Byproduct (Inactive/Impurity) Tetra->Amide - NH3

Figure 2: Primary degradation pathways.[1][2] Hydrolysis (Red path) is pH-driven; Polymerization (Grey path) is radical-driven.[1][2]

Frequently Asked Questions (FAQ)

Q: My product turned pink on the filter paper. Is it ruined? A: Not necessarily. Pyrroles are notoriously sensitive to air oxidation, forming trace "pyrrole red" polymers. This is often superficial. Fix: Re-dissolve in degassed solvent, treat with activated charcoal, filter, and re-precipitate.

Q: I see a "ghost peak" in HPLC that grows over time. A: This is likely the amide (Hydrolysis product).[1] If your autosampler is not cooled, the amidine can hydrolyze in the vial, especially if the solvent is water/methanol without buffer. Fix: Use anhydrous diluents (Acetonitrile/DMSO) for LC samples.

Q: Can I use Silica Flash Chromatography? A: Generally, no .[1] Amidines bind irreversibly to normal phase silica due to their high basicity. If you must use flash, use "Amine-functionalized Silica" or add 1-5% Triethylamine (TEA) to your mobile phase (DCM/MeOH) to block silanols, though yield loss is common.[1][2]

References & Grounding

  • Amidine Synthesis & Properties:

    • Pinner Synthesis: The classic route for amidines from nitriles. See: The Journal of Organic Chemistry, "One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides" (discusses related pyrrole stability and amide formation).[1][2] [1][2]

    • Basicity:

      
       data for amidines and pyrroles in non-aqueous solvents. 
      
  • Purification Methodologies:

    • HPLC of Basic Compounds: Strategies for high pH separation of amines/amidines.

    • Crystallization of Salts:[1][5] Techniques for handling hygroscopic amine/amidine salts. [1][2]

  • Stability & Degradation:

    • Pyrrole Oxidation:[1][2] Mechanisms of pyrrole polymerization and color formation. [1][2]

    • Hydrolysis:[1][2][3] Stability of pyrrole-2-carboxamide derivatives in biological buffers.[1] [1][2]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Target Validation of Novel Phenotypic Hits: A Case Study with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

For researchers, scientists, and drug development professionals, the journey from a promising phenotypic screening hit to a validated drug target is both exhilarating and fraught with challenges. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising phenotypic screening hit to a validated drug target is both exhilarating and fraught with challenges. This guide provides an in-depth, experience-driven framework for the crucial process of target deconvolution and validation, using the hypothetical identification of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine as an anticancer agent. While the specific molecular target of this compound is not publicly established, its pyrrole carboxamidine scaffold is present in numerous molecules with demonstrated biological activities, making it an excellent candidate for illustrating a comprehensive target validation workflow.[1][2] This guide will compare and contrast various experimental strategies, emphasizing the "why" behind procedural choices to ensure scientific rigor and trustworthiness in your findings.

The Starting Point: A Phenotypic Hit with an Unknown Mechanism

Imagine a high-content screen for inhibitors of cancer cell proliferation has identified 1,5-Dimethyl-1H-pyrrole-2-carboxamidine as a potent hit. The compound induces apoptosis in a specific cancer cell line, but its molecular mechanism of action is unknown. This is a common and exciting starting point in drug discovery. The pyrrole core is a privileged scaffold in medicinal chemistry, found in compounds targeting a range of proteins from kinases to enzymes involved in metabolic pathways.[2][3] Our primary objective is to elucidate the direct molecular target(s) of our lead compound.

Target Deconvolution: Casting a Wide Net

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound.[4] There are two main philosophical approaches: direct methods that rely on the physical interaction between the compound and its target, and indirect methods that infer the target from the compound's effect on cellular systems.

Direct Approaches: Fishing for the Target

Direct methods are predicated on the principle of affinity. They are powerful because they can directly identify the binding partner(s) of your compound.

These techniques utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

Workflow: Affinity Chromatography followed by Mass Spectrometry (MS)

This is a classic and widely used technique.[5]

***dot graph TD { A[Start: Synthesize an affinity-tagged version of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine] --> B{Immobilize tagged compound on a solid support}; B --> C{Incubate support with cell lysate}; C --> D{Wash away non-specific binders}; D --> E{Elute specifically bound proteins}; E --> F[Identify eluted proteins by Mass Spectrometry]; subgraph "Experimental Logic" direction LR A; B; C; D; E; F; end node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D E F; }

Caption: Workflow for Affinity Chromatography-MS.

Experimental Protocol: Affinity Chromatography

  • Synthesis of an Affinity Probe: Synthesize an analog of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine with a linker arm terminating in a reactive group (e.g., an alkyne or an azide for click chemistry) or a high-affinity tag like biotin. The linker position should be carefully chosen to minimize disruption of the compound's binding to its target.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose or magnetic beads).

  • Incubation: Incubate the immobilized probe with a cell lysate from the cancer cell line of interest.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or the probe.

  • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free, untagged 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

  • Protein Identification: Identify the eluted proteins using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Comparison of Affinity-Based Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound captures binding partners from lysate.Direct identification of binders. Relatively straightforward.Requires chemical modification of the compound, which may alter its binding properties. Can suffer from non-specific binding.
Photoaffinity Labeling A photo-reactive group on the compound is activated by UV light to covalently crosslink to its target.Covalent linkage traps even weak or transient interactions.Requires synthesis of a photo-reactive probe. Can lead to non-specific labeling.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families.[6]Can identify the functional state of the target. Highly specific for certain enzyme classes.Not universally applicable to all protein targets. Requires a suitable reactive group on the probe.

These approaches avoid chemical modification of the compound, a significant advantage.

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.

***dot graph TD { A[Start: Treat intact cells or lysate with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine] --> B{Heat samples to a range of temperatures}; B --> C{Separate soluble and aggregated proteins}; C --> D{Quantify remaining soluble protein at each temperature}; D --> E[Identify proteins with increased thermal stability in the presence of the compound]; subgraph "Experimental Logic" direction LR A; B; C; D; E; end node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D E; }

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®

  • Treatment: Treat intact cells or cell lysates with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine or a vehicle control.

  • Heating: Aliquot the samples and heat them to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (by Western blot) or perform proteome-wide analysis (by mass spectrometry).

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[7]

Table 2: Comparison of Label-Free Methods

MethodPrincipleAdvantagesDisadvantages
CETSA® Ligand binding alters the thermal stability of the target protein.No compound modification needed. Can be performed in intact cells.May not be suitable for all proteins. Can be technically demanding for proteome-wide studies.
DARTS Ligand binding protects the target protein from protease digestion.[7]No compound modification needed. Relatively simple and fast.May not work if the ligand does not sufficiently stabilize the protein against proteolysis.
Indirect Approaches: Following the Cellular Footprints

Indirect methods do not directly measure compound-protein binding but instead infer the target from the cellular response to the compound.

Genomic and Proteomic Approaches

  • Expression Profiling: Techniques like RNA-seq or proteomics can reveal changes in gene or protein expression in response to treatment with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine. This can provide clues about the pathway being affected.

  • Genetic Screens: CRISPR/Cas9 or siRNA screens can identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, suggesting that the encoded proteins are part of the target pathway.

Target Validation: From Candidate to Confirmed Target

Once target deconvolution has generated a list of candidate targets, the next crucial step is validation. This involves demonstrating that the engagement of a specific target by the compound is responsible for the observed biological effect.

Biochemical Validation
  • In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine to the purified candidate protein.

  • Enzyme Activity Assays: If the candidate target is an enzyme, its activity should be measured in the presence of the compound to determine if it acts as an inhibitor or an activator. For instance, if a kinase is identified, a kinase activity assay would be performed.

Cellular Validation
  • Target Engagement Assays: Confirm that the compound engages the target in living cells. CETSA is a powerful tool for this.

  • Genetic Manipulation:

    • Overexpression: Overexpressing the candidate target may lead to resistance to the compound.

    • Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effect of the compound. For example, knocking out the target should inhibit cancer cell proliferation in a similar manner to treatment with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

  • Mutation Analysis: If a specific binding site is predicted, mutating key residues in the target protein should abolish or reduce the compound's effect.

***dot graph TD { A[Start: Putative target identified] --> B{Biochemical Validation}; B --> C{Cellular Validation}; C --> D[Confirmed Target]; subgraph "Biochemical Validation" direction LR B1[In vitro binding assays] B2[Enzyme activity assays] end subgraph "Cellular Validation" direction LR C1[Target engagement assays] C2[Genetic manipulation] C3[Mutation analysis] end B --> B1; B --> B2; C --> C1; C --> C2; C --> C3; B1 --> C; B2 --> C; C1 --> D; C2 --> D; C3 --> D; node[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] A D; node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] B C B1 B2 C1 C2 C3; }

Caption: Target Validation Workflow.

Comparative Analysis and Best Practices

ApproachBest For...Key Considerations
Affinity Chromatography Initial, broad screening for potential binding partners.Careful design of the affinity probe is critical. Stringent wash conditions are necessary to minimize false positives.
CETSA® Confirming target engagement in a cellular context without modifying the compound.Requires an antibody for the specific protein or a mass spectrometry setup for proteome-wide analysis.
Genetic Approaches (CRISPR/siRNA) Linking a target to a specific cellular phenotype.Off-target effects can be a concern. Results should be validated with multiple guide RNAs or siRNAs.

Senior Scientist's Recommendation: For a novel compound like 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, a multi-pronged approach is optimal. Start with a label-free method like proteome-wide CETSA to identify a broad range of potential targets without the need for chemical synthesis. Concurrently, an affinity chromatography experiment can be run if synthetic resources are available. The top candidates from these screens should then be rigorously validated using biochemical assays and genetic manipulation to build a strong, multi-faceted case for a specific target.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Schenone, S., Brullo, C., & Musumeci, F. (2017). The Pyrrole Scaffold in the Design of Protein Kinase Inhibitors. Current medicinal chemistry, 24(16), 1646–1679.
  • Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Hwang, D. R., & Lauffenburger, D. A. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 55–62.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS).
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Activity-based Protein Profiling (ABPP). Retrieved from [Link]

  • ResearchGate. (n.d.). Reported pyrrole-2-carboxamide-based bioactive compounds and our.... Retrieved from [Link]

  • Bhardwaj, V., Gumber, D., & Abbot, V. (2015).

Sources

Comparative

The Structure-Activity Relationship of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Analogs: A Comparative Guide for Drug Discovery

In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of pyrrole derivatives: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine analogs . While direct and extensive SAR studies on this exact scaffold are not abundant in publicly available literature, this guide will synthesize data from closely related analogs—primarily pyrrole-2-carboxamides and -carbohydrazides—to provide a predictive framework for researchers. By comparing the known effects of structural modifications on these related compounds, we can establish a logical foundation for the rational design and evaluation of novel 1,5-dimethyl-1H-pyrrole-2-carboxamidine derivatives.

The Core Scaffold: 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

The 1,5-dimethyl-1H-pyrrole-2-carboxamidine scaffold is characterized by a central pyrrole ring with methyl groups at the 1- and 5-positions and a carboxamidine moiety at the 2-position. Each of these features is a critical determinant of the molecule's overall physicochemical properties and, consequently, its biological activity.

  • 1-Methyl (N1-Methylation): The methylation of the pyrrole nitrogen has significant implications for the molecule's hydrogen bonding capacity and metabolic stability.

  • 5-Methyl: Substitution at the 5-position of the pyrrole ring can influence steric interactions with target proteins and modulate the electronic character of the ring.

  • 2-Carboxamidine: The carboxamidine group, a strong basic moiety, is a key player in forming salt bridges and hydrogen bonds with biological targets. Its properties differ significantly from the more commonly studied carboxamide or carboxylate groups.

Comparative SAR Analysis: Insights from Pyrrole-2-carboxamide and -carbohydrazide Analogs

To build a predictive SAR model for our target compounds, we will examine the known SAR of structurally similar pyrrole-2-carboxamides and -carbohydrazides, which have been extensively studied, particularly as antimycobacterial agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3).[3]

The Impact of N1-Methylation

Studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors have demonstrated that the hydrogen on the pyrrole nitrogen is crucial for potent activity.[3]

  • Observation: Replacement of the pyrrole hydrogen with a methyl group (N1-methylation) has been shown to reduce anti-TB activity by approximately 50-fold in certain analogs.[3] Complete loss of activity was observed when both the pyrrole and carboxamide hydrogens were replaced with methyl groups.[3]

  • Mechanistic Insight: Docking studies suggest that the pyrrole NH group participates in crucial hydrogen bond interactions with the target protein.[3] Its replacement with a methyl group eliminates this interaction, leading to a significant drop in potency.

  • Implication for Carboxamidines: This finding suggests that 1,5-dimethyl-1H-pyrrole-2-carboxamidine analogs may inherently possess lower activity against targets where the pyrrole NH is a key interacting element compared to their N-unsubstituted counterparts. However, N1-methylation can also block a potential site of metabolism, potentially increasing bioavailability, a factor that must be weighed against the potential loss of a key interaction.

Substitutions at the 5-Position of the Pyrrole Ring

Modifications at the 5-position of the pyrrole ring have been explored in various pyrrole-based compounds, though less systematically for simple alkyl groups in the context of carboxamides. In the broader context of pyrrole derivatives, this position is a key site for introducing diversity.

  • General Observations: In other classes of pyrrole-based compounds, such as antimalarials, the nature of the substituents on the pyrrole ring significantly impacts activity. For instance, replacing methyl groups with larger alkyl groups or other ring systems can lead to a substantial loss of activity.[4]

  • Hypothesis for 1,5-Dimethyl Analogs: The presence of the 5-methyl group in our target scaffold provides a baseline. The exploration of other small alkyl or electron-withdrawing/donating groups at this position would be a logical step in an SAR campaign to probe the steric and electronic requirements of the target's binding pocket.

The Role of the 2-Position Moiety: Carboxamide vs. Carboxamidine

The functional group at the 2-position of the pyrrole ring is a critical determinant of the compound's interaction with its biological target.

Table 1: Comparative Properties of 2-Position Functional Groups

Functional GroupKey PropertiesPotential Interactions
Carboxamide Neutral, H-bond donor and acceptorForms strong hydrogen bonds.
Carbohydrazide H-bond donor and acceptor, can act as a linkerSimilar to carboxamides, with additional conformational flexibility.
Carboxamidine Strongly basic, H-bond donor, can be protonated at physiological pHForms salt bridges and strong, directional hydrogen bonds.
  • Insights from Carboxamides: SAR studies on pyrrole-2-carboxamides have shown that bulky, lipophilic substituents on the amide nitrogen can significantly enhance activity against M. tuberculosis.[3] For example, an adamantyl group led to a more than 100-fold increase in potency compared to smaller groups.[3]

  • Extrapolation to Carboxamidines: The carboxamidine moiety is a bioisostere of a protonated primary amine and can engage in strong ionic interactions. This suggests that 1,5-dimethyl-1H-pyrrole-2-carboxamidine analogs may be particularly effective against targets with accessible aspartate or glutamate residues in their binding sites. The substitution pattern on the amidine nitrogen (unsubstituted, mono-substituted, or di-substituted) will be a critical parameter to investigate, analogous to the amide substituent in the carboxamide series.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and evaluation of 1,5-dimethyl-1H-pyrrole-2-carboxamidine analogs, adapted from established procedures for related compounds.

Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Analogs

The synthesis of the target compounds would likely proceed through a multi-step sequence starting from the corresponding carboxylic acid or nitrile.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid

This starting material is commercially available or can be synthesized through established methods.

Step 2: Conversion to the Corresponding Amide or Nitrile

The carboxylic acid can be converted to the primary amide via standard peptide coupling reagents (e.g., EDCI, HOBt) followed by reaction with ammonia, or to the nitrile via dehydration of the primary amide.

Step 3: Formation of the Carboxamidine

The Pinner reaction is a classical method for converting nitriles to amidines.

  • Pinner Salt Formation: The nitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous HCl gas to form the corresponding imidate salt (Pinner salt).

  • Amination: The Pinner salt is then reacted with an amine (or ammonia for the unsubstituted amidine) to yield the desired carboxamidine.

Biological Evaluation: A General Protocol for Antimicrobial Screening

Given the activity of related pyrrole-2-carboxamides, a primary screen for antimicrobial activity is a logical starting point.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity [5]

  • Preparation of Bacterial Culture: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is prepared in an appropriate broth medium.

  • Compound Preparation: The synthesized analogs are dissolved in DMSO to create stock solutions and then serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Visualizing the SAR Strategy and Workflow

General SAR Workflow for Novel Analogs

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Core 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Core R1 Vary R1 on Amidine Core->R1 R2 Vary R2 at 5-position Core->R2 Assay Primary Assay (e.g., MABA) R1->Assay R2->Assay Hit Identify Hits Assay->Hit SAR Establish SAR Hit->SAR Optimize Optimize Lead SAR->Optimize Optimize->Core Next Generation Analogs

Caption: A generalized workflow for the SAR-guided development of novel 1,5-Dimethyl-1H-pyrrole-2-carboxamidine analogs.

Key Structural Features for SAR Exploration

Caption: Key structural regions of the 1,5-Dimethyl-1H-pyrrole-2-carboxamidine scaffold for SAR investigation.

Conclusion and Future Directions

The exploration of 1,5-dimethyl-1H-pyrrole-2-carboxamidine analogs presents a promising, albeit challenging, avenue for the discovery of novel therapeutic agents. By leveraging the extensive SAR data from related pyrrole-2-carboxamides and -carbohydrazides, researchers can formulate rational starting points for their investigations. Key areas for initial exploration should include the systematic variation of substituents on the carboxamidine nitrogen to probe for optimal interactions with target enzymes or receptors. Furthermore, a direct comparison of the biological activity of N1-methylated versus N-H pyrrole-2-carboxamidines will be crucial to validate the hypotheses presented in this guide. As with any drug discovery campaign, a continuous cycle of design, synthesis, and biological evaluation, guided by a deep understanding of SAR principles, will be the key to unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Medicinal Chemistry Letters. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). Molecules. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances. [Link]

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Validation

A Researcher's Guide to Assessing the Specificity of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine: A Comparative Approach

In the landscape of drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and a dimi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough assessment of specificity a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of a novel compound, 1,5-Dimethyl-1H-pyrrole-2-carboxamidine. Given its structural features, particularly the carboxamidine group which mimics an arginine side chain, we will proceed with the hypothesis that this molecule is a potential inhibitor of Protein Arginine Deiminases (PADs).

The PAD enzyme family, comprising five isozymes in humans (PAD1-4 and PAD6), catalyzes the post-translational modification of arginine to citrulline, a process known as citrullination or deimination.[3][4][5] This modification plays a role in numerous physiological processes, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancer.[3][5][6] Consequently, PADs have emerged as attractive therapeutic targets, spurring the development of numerous inhibitors.[3][5][6] This guide will use established PAD inhibitors as benchmarks to contextualize the specificity profile of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

The Imperative of Specificity for PAD Inhibitors

The five human PAD isozymes exhibit distinct tissue distribution and substrate specificities.[7] For instance, PAD2 is widely expressed, while PAD4 is predominantly found in neutrophils and is implicated in the formation of neutrophil extracellular traps (NETs), a key process in autoimmune diseases like rheumatoid arthritis and lupus.[3][8] Therefore, an inhibitor's selectivity for a particular PAD isozyme is crucial for targeted therapeutic intervention while minimizing unintended biological consequences. A pan-PAD inhibitor, such as Cl-amidine, may be useful in certain contexts, but isozyme-selective inhibitors are often sought to dissect the roles of individual PADs and for more precise therapeutic applications.[9]

This guide will outline a tiered approach to specificity assessment, beginning with broad biochemical assays and progressing to more complex cellular and proteomic methods.

Tier 1: Foundational Biochemical Specificity Profiling

The initial step is to determine the inhibitory activity of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine against the catalytically active human PAD isozymes (PAD1, PAD2, PAD3, and PAD4). A common and robust method for this is a fluorescence-based assay that measures the amount of ammonia produced during the deimination reaction.[10]

Experimental Protocol: In Vitro PAD Inhibition Assay (Ammonia Detection)

This assay quantifies the ammonia released from the deimination of a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE).[4][10]

Materials:

  • Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate

  • Ammonia detection reagent

  • 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

  • Reference inhibitors: Cl-amidine (pan-PAD inhibitor), GSK484 (PAD4-selective inhibitor), AFM-30a (PAD2-selective inhibitor)[3][11]

  • Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)

Procedure:

  • Prepare serial dilutions of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine and reference inhibitors.

  • In a 96-well plate, add the PAD enzyme, assay buffer, and the test compound or reference inhibitor. Incubate for a predetermined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the BAEE substrate.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and add the ammonia detection reagent.

  • Measure the fluorescence intensity using a plate reader. The signal is directly proportional to the amount of ammonia produced and thus to PAD activity.

  • Calculate the half-maximal inhibitory concentration (IC50) values for each compound against each PAD isozyme.

Data Presentation and Interpretation

The IC50 values should be compiled into a table for clear comparison.

CompoundPAD1 IC50 (µM)PAD2 IC50 (µM)PAD3 IC50 (µM)PAD4 IC50 (µM)Selectivity Profile
1,5-Dimethyl-1H-pyrrole-2-carboxamidineTBDTBDTBDTBDTo be determined
Cl-amidine (Reference)~0.8>10~6.2~5.9Pan-PAD inhibitor[3]
GSK484 (Reference)>50>50>50~0.05PAD4-selective[3]
AFM-30a (Reference)>50~0.0095>50>50PAD2-selective[3]

TBD: To Be Determined

This initial screen will provide a fundamental understanding of the compound's potency and isozyme selectivity.

Tier 2: Orthogonal Biochemical Assays and Broader Off-Target Screening

To ensure the validity of the initial findings and to probe for off-target effects, it is essential to employ an orthogonal assay with a different detection method and to screen against a broader panel of enzymes.

Experimental Protocol: Trypsin-Based Fluorescence Assay

This assay leverages the inability of trypsin to cleave at a citrullinated residue. A fluorescently labeled arginine-containing substrate is used. If the PAD enzyme is active, it will citrullinate the substrate, preventing trypsin cleavage and the release of the fluorophore. Thus, an increase in fluorescence indicates PAD inhibition.[8][10]

Workflow Diagram:

G cluster_0 Trypsin-Based PAD Inhibition Assay cluster_1 Scenario 1: No Inhibition cluster_2 Scenario 2: Inhibition A PAD Enzyme + Inhibitor B Add AMC-Arginine Substrate A->B C Citrullination Reaction B->C D Add Trypsin C->D E Trypsin Cleavage D->E F Fluorescence Measurement E->F G PAD is active H Arginine -> Citrulline G->H I Trypsin cannot cleave H->I J Low Fluorescence I->J K PAD is inhibited L Arginine remains K->L M Trypsin cleaves L->M N High Fluorescence M->N

Caption: Workflow of the trypsin-based PAD inhibitor assay.

This orthogonal assay helps to rule out false positives or negatives that may arise from compound interference with the ammonia detection chemistry.

Broader Off-Target Screening

Given that the carboxamidine moiety can interact with other arginine-binding proteins, it is prudent to screen 1,5-Dimethyl-1H-pyrrole-2-carboxamidine against a panel of related enzymes, such as proteases (e.g., trypsin, thrombin) and other arginine-modifying enzymes. Commercially available screening services can provide data on a wide range of targets, including kinases, GPCRs, and ion channels, offering a comprehensive view of the compound's off-target liabilities.

Tier 3: Cellular Target Engagement and Specificity

Demonstrating that a compound engages its intended target in a cellular environment is a critical step. Cellular thermal shift assays (CETSA) and assays measuring downstream effects of PAD inhibition are powerful tools for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.

Procedure:

  • Treat cultured cells (e.g., HL-60 or primary neutrophils) with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Analyze the soluble protein fraction by Western blotting using antibodies specific to the target PAD isozyme (e.g., PAD2 or PAD4).

  • An increase in the amount of soluble PAD at higher temperatures in the drug-treated samples indicates target engagement.

Experimental Protocol: Cellular Histone Citrullination Assay

PAD4 is known to citrullinate histones, a key event in NET formation.[3] Measuring the inhibition of this process provides a functional readout of PAD4 activity in cells.

Procedure:

  • Use a cell line that expresses PAD4, such as differentiated HL-60 cells or primary human neutrophils.[8]

  • Pre-treat the cells with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine or a reference inhibitor (e.g., GSK484).

  • Stimulate the cells to induce PAD activity (e.g., with a calcium ionophore).

  • Lyse the cells and measure the levels of citrullinated histone H3 (CitH3) using an ELISA or Western blotting with an antibody specific for CitH3.[8]

  • A dose-dependent decrease in CitH3 levels indicates cellular inhibition of PAD4.

Workflow Diagram for Cellular Assays:

G cluster_0 Cellular Specificity Assessment A Treat Cells with Compound B CETSA A->B C Histone Citrullination Assay A->C D Western Blot / ELISA for Target Engagement B->D E ELISA for Functional Inhibition C->E

Caption: Overview of cellular assays for target engagement and functional inhibition.

Comparative Analysis and Conclusion

The culmination of these experiments will provide a comprehensive specificity profile for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine. The data should be compared against known PAD inhibitors to understand its relative potency and selectivity.

Comparative Specificity Profile:

Feature1,5-Dimethyl-1H-pyrrole-2-carboxamidineCl-amidine (Pan-PAD)GSK484 (PAD4-selective)AFM-30a (PAD2-selective)
Biochemical IC50 (PAD4) TBD~5.9 µM~0.05 µM>50 µM
Biochemical IC50 (PAD2) TBD>10 µM>50 µM~0.0095 µM
Cellular Target Engagement (CETSA) TBDYesYesYes
Inhibition of Histone Citrullination TBDYesYesNo
Broad Kinase/Protease Panel Hits TBDTBDTBDTBD

This structured, multi-tiered approach ensures a rigorous and objective assessment of the specificity of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine. By progressing from in vitro enzymatic assays to cellular target engagement and functional readouts, researchers can build a robust data package that elucidates the compound's mechanism of action and its potential as a selective therapeutic agent. This self-validating system of orthogonal assays and comparative analysis provides the necessary confidence to advance promising compounds in the drug discovery pipeline.

References

  • Mondal, S., & Thompson, P. R. (2020). Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages. Biochemistry. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Vossenaar, E. R., et al. (2003). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Molecular & Cellular Proteomics. [Link]

  • Ginger, T., et al. (2021). Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures. International Journal of Molecular Sciences. [Link]

  • Mondal, S., & Thompson, P. R. (2023). Protein citrullination: inhibition, identification and insertion. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]

  • Saha, P., et al. (2023). Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy? Inflammopharmacology. [Link]

  • Causey, C. P., & Thompson, P. R. (2010). Substrate Specificity and Kinetic Studies of PADs 1, 3, and 4 Identify Potent and Selective Inhibitors of Protein Arginine Deiminase 3. Biochemistry. [Link]

  • Hossain, M. B., & Liu, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]

  • Damgaard, D., et al. (2021). Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. ResearchGate. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Taylor & Francis Online. (2022). A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 1,5-Dimethyl-1H-pyrrole-2-carboxamidine and its Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone in medicinal chemistry. This five-membered nitrogen-containing heterocycle is a privileged structure, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone in medicinal chemistry. This five-membered nitrogen-containing heterocycle is a privileged structure, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its inherent aromaticity and the capacity for diverse substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the discovery of novel therapeutic agents.[2] This guide provides an in-depth technical comparison of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine against other pyrrole derivatives, focusing on their potential as antimicrobial and anticancer agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and present quantitative data to support a rigorous comparative analysis.

The Significance of the Pyrrole-2-carboxamidine Moiety

The pyrrole-2-carboxamide moiety is a key pharmacophore found in molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The carboxamidine group, in particular, is a strong basic group that can exist in a protonated state at physiological pH. This cationic nature can facilitate interactions with negatively charged biological targets such as DNA, RNA, and the surfaces of bacterial cells, contributing to the compound's mechanism of action.[5] The methylation at the N1 and C5 positions of the pyrrole ring in 1,5-Dimethyl-1H-pyrrole-2-carboxamidine can influence its lipophilicity, metabolic stability, and binding affinity to its molecular targets.

Synthesis of Pyrrole Derivatives: A Generalized Approach

The synthesis of pyrrole derivatives is a well-established field, with the Paal-Knorr synthesis being a classic and versatile method.[6] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of N-substituted pyrroles, a primary amine is used.

General Synthetic Workflow

reagents Starting Materials: - 1,4-Dicarbonyl Compound - Primary Amine reaction Paal-Knorr Synthesis (Condensation Reaction) reagents->reaction product N-Substituted Pyrrole Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization

Caption: A generalized workflow for the synthesis of N-substituted pyrrole derivatives via the Paal-Knorr synthesis.

Comparative Benchmarking: Antimicrobial Activity

A critical application of pyrrole derivatives is in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The following table summarizes the in vitro antibacterial activity of various pyrrole-2-carboxamide derivatives against Gram-positive and Gram-negative bacteria, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrrole-2-carboxamide Derivatives

Compound/Derivative ClassSubstitution DetailsS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Citation
Pyrrole-2-carboxamides (General) Varied aromatic and cycloaliphatic amines---[1]
1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (5c)4-phenyl, N-(4-chlorobenzyl)-6.056.05[7]
1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (5e)4-phenyl, N-(4-chlorobenzyl)---[7]
1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide (4i)N-(4-chlorobenzyl)-1.563.56[1]
Reference Antibiotic Ciprofloxacin0.5 - 20.015 - 10.25 - 4

Note: Data for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is not available in the reviewed literature. The compounds presented are structurally related and provide a basis for comparison.

The data indicates that substitutions on the pyrrole ring and the carboxamide nitrogen significantly influence antibacterial activity. For instance, compound 4i with a 4-chlorobenzyl group at the N1 position and an unsubstituted carboxamide shows potent activity against E. coli and P. aeruginosa.[1] This suggests that the electronic and steric properties of the substituents play a crucial role in target interaction.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][8]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Benchmarking: Anticancer Activity

Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms.[2][9] The following table summarizes the cytotoxic activity of several pyrrole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

Table 2: Comparative Cytotoxic Activity (IC50 in µM) of Pyrrole Derivatives

Compound/Derivative ClassSubstitution DetailsTarget Cell LineIC50 (µM)Citation
3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 19)3-benzoyl, 4-(3,4-dimethoxyphenyl)HCT-116 (Colon)1.0 - 1.7[10]
3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 21)3-benzoyl, 4-(3,4-dimethoxyphenyl)HepG2 (Liver)0.5 - 0.9[10]
3-substituted 4-(4-methoxyphenyl)-1H-pyrrole (3b)4-(4-methoxyphenyl)MG-63 (Bone)14.9[11]
3-substituted 4-(4-methoxyphenyl)-1H-pyrrole (3o)4-(4-methoxyphenyl)MG-63 (Bone)12.7[11]
Pyrrol-2-one derivative (3e)Di-iodo substitutedSNB-75 (CNS)2.60[2]
Marinopyrrole FHalogenated pyrroleHCT-116 (Colon)6.1[9]

Note: Data for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is not available in the reviewed literature. The presented compounds illustrate the range of cytotoxic potencies achievable with the pyrrole scaffold.

The anticancer data reveals that the substitution pattern on the pyrrole ring is a critical determinant of cytotoxicity. For example, compounds with electron-donating groups, such as the 3,4-dimethoxyphenyl substituent in compounds 19 and 21 , exhibit potent activity against various cancer cell lines.[10] This highlights the importance of rational drug design in optimizing the anticancer properties of pyrrole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]

cell_seeding Seed cells in a 96-well plate treatment Treat cells with pyrrole derivatives cell_seeding->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate to allow formazan formation mtt_addition->incubation solubilization Solubilize formazan crystals (e.g., with DMSO) incubation->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance analysis Calculate IC50 values absorbance->analysis

Caption: Workflow for determining the cytotoxicity of pyrrole derivatives using the MTT assay.

Materials:

  • Adherent cancer cell lines (e.g., HCT-116, HepG2).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrole derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

The comparative data underscores key structure-activity relationships for pyrrole derivatives:

  • Substitution at N1: The nature of the substituent at the N1 position significantly impacts biological activity. For instance, bulky and lipophilic groups can enhance antibacterial potency.

  • Substitution on the Pyrrole Ring: Electron-donating or electron-withdrawing groups on the pyrrole ring can modulate the electronic properties of the scaffold, influencing its interaction with biological targets. The position of these substituents is also critical.

  • The Carboxamide Moiety: Modifications of the carboxamide group, such as N-alkylation or N-arylation, can alter the compound's hydrogen bonding capacity and overall lipophilicity, thereby affecting its biological profile.

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine and its analogs. While specific experimental data for the title compound is limited, the presented data for structurally related pyrrole derivatives offers valuable insights into the potential of this chemical class. The provided protocols for antimicrobial and anticancer screening serve as a practical starting point for researchers in the field.

Future investigations should focus on the direct synthesis and biological evaluation of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine to accurately place it within the landscape of bioactive pyrrole derivatives. Further exploration of the structure-activity relationships through the synthesis of a focused library of analogs will be crucial for the rational design of next-generation therapeutic agents based on the versatile pyrrole scaffold.

References

  • An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. (2022). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025). MDPI. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). MDPI. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. [Link]

  • Synthesis and Cytotoxicity Evaluation of New 3-substituted 4-(4-methyloxy phenyl)-1 H -Pyrrole Derivatives. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). ACS Publications. [Link]

  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... (n.d.). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Silatrane‐1H‐pyrrole‐2‐carboxamide derivatives and SAR activity. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (2005). Acta Pharmaceutica. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (n.d.). Bentham Science. [Link]

  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (2005). PubMed. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed. [Link]

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (2025). ACS Infectious Diseases. [Link]

  • Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: Oroidin analogues. (n.d.). ResearchGate. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). PMC. [Link]

  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). CRC Press. [Link]

  • Manual of Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]

  • Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. (2023). Advances in Molecular Oncology. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2025). ResearchGate. [Link]

  • Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. (2023). Advances in Molecular Oncology. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

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Validation

Validating the Mechanism of Action of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine: A Comparative Guide to Knockout Studies

For researchers and drug development professionals, definitively confirming a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, definitively confirming a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of experimental strategies to validate the hypothesized mechanism of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, a novel small molecule with therapeutic potential. We will focus on the strategic implementation of knockout studies as a powerful tool for target validation, contrasting it with alternative approaches and providing detailed, actionable protocols.

Introduction: The Enigma of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

The pyrrole-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, from antimicrobial to anticancer agents.[1][2][3] 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is a novel synthetic compound belonging to this class. While its precise biological target and mechanism of action remain to be fully elucidated, preliminary structural analyses and screening data suggest a potential role as an inhibitor of Protein Arginine Deiminase 4 (PAD4).

PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins.[4] This post-translational modification, known as citrullination or deimination, is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and certain cancers.[4][5][6] Therefore, confirming whether 1,5-Dimethyl-1H-pyrrole-2-carboxamidine exerts its therapeutic effects through direct inhibition of PAD4 is a critical step in its development.

This guide will delineate a comprehensive strategy using knockout studies to rigorously test this hypothesis. We will compare the genetic knockout approach with pharmacological inhibition and outline the necessary validation steps to ensure the trustworthiness and reproducibility of the findings.

The Central Hypothesis: PAD4 Inhibition as the Primary Mechanism of Action

Our central working hypothesis is that 1,5-Dimethyl-1H-pyrrole-2-carboxamidine functions as a direct inhibitor of PAD4, leading to a reduction in protein citrullination and subsequent downstream cellular effects. To validate this, we must demonstrate that the absence of PAD4 phenocopies the effects of the compound and that the compound has no effect in the absence of its target.

Below is a diagram illustrating the hypothesized signaling pathway.

PAD4_Inhibition_Pathway Compound 1,5-Dimethyl-1H-pyrrole-2-carboxamidine PAD4 PAD4 Enzyme Compound->PAD4 Inhibition Citrulline Protein Citrulline Residues PAD4->Citrulline Catalysis Arginine Protein Arginine Residues Arginine->PAD4 Downstream Downstream Cellular Effects (e.g., Gene Expression Changes, Inflammatory Response) Citrulline->Downstream Modulation

Caption: Hypothesized mechanism of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.

Experimental Design: A Head-to-Head Comparison of Validation Strategies

To definitively test our hypothesis, we will employ a multi-pronged approach centered around a CRISPR-Cas9-mediated knockout of the PADI4 gene. This will be compared against the use of a known, selective PAD4 inhibitor as a positive control and a structurally similar but inactive analog of our compound as a negative control.

Experimental Arm Description Primary Goal
Wild-Type (WT) + Compound Treatment of the parental cell line with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.To observe the phenotypic and biochemical effects of the compound in a target-present system.
WT + Known PAD4 Inhibitor Treatment of the parental cell line with a well-characterized PAD4 inhibitor (e.g., Cl-amidine).To establish a benchmark for the effects of direct PAD4 inhibition.
WT + Inactive Analog Treatment of the parental cell line with a structurally similar but inactive compound.To control for off-target effects and ensure the observed activity is specific to the active pharmacophore.
PADI4 Knockout (KO) + Compound Treatment of the PADI4 knockout cell line with 1,5-Dimethyl-1H-pyrrole-2-carboxamidine.To determine if the compound's effects are dependent on the presence of PAD4.
PADI4 KO + Vehicle Treatment of the PADI4 knockout cell line with a vehicle control.To establish the baseline phenotype of PAD4 absence.

Detailed Experimental Protocols

Generation of a Stable PADI4 Knockout Cell Line using CRISPR-Cas9

The generation of a stable knockout cell line is a critical first step and requires meticulous execution to ensure the validity of subsequent experiments.[7]

Protocol:

  • Cell Line Selection: Choose a human cell line known to express PAD4 and relevant to the potential therapeutic area (e.g., HL-60 promyelocytic leukemia cells for inflammation studies).

  • sgRNA Design and Synthesis: Design at least two distinct single guide RNAs (sgRNAs) targeting an early exon of the PADI4 gene to maximize the likelihood of generating a frameshift mutation and subsequent nonsense-mediated decay.[8]

  • Vector Construction: Clone the synthesized sgRNAs into a suitable CRISPR-Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).

  • Transfection: Transfect the chosen cell line with the CRISPR-Cas9/sgRNA expression vector using an optimized transfection protocol (e.g., electroporation or lipid-based transfection).

  • Selection and Single-Cell Cloning: Select for transfected cells using the appropriate antibiotic (e.g., puromycin). Following selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.[9]

  • Expansion and Validation of Knockout Clones: Expand the single-cell clones and validate the knockout at both the genomic and protein levels.

    • Genomic Validation: Extract genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).[10]

    • Protein Validation: Perform Western blotting to confirm the complete absence of the PAD4 protein in the knockout clones compared to the wild-type parental cell line.[9][10]

CRISPR_KO_Workflow sgRNA_Design sgRNA Design & Synthesis Vector_Construction Vector Construction sgRNA_Design->Vector_Construction Transfection Cell Transfection Vector_Construction->Transfection Selection Selection & Single-Cell Cloning Transfection->Selection Expansion Clone Expansion Selection->Expansion Validation Genomic & Protein Validation Expansion->Validation

Caption: Workflow for generating a stable CRISPR-Cas9 knockout cell line.

Phenotypic and Mechanistic Assays

Once the validated PADI4 knockout cell line is established, a series of assays should be performed to compare the effects of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine across the different experimental arms.

A. Target Engagement Assay: In-Cell Western

  • Objective: To quantify the levels of citrullinated proteins in the cell.

  • Protocol:

    • Seed wild-type and PADI4 KO cells in 96-well plates.

    • Treat cells with varying concentrations of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine, the known PAD4 inhibitor, or the inactive analog for a predetermined time.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for citrullinated proteins and a normalization antibody (e.g., against a housekeeping protein).

    • Incubate with fluorescently labeled secondary antibodies.

    • Quantify the fluorescence intensity using an imaging system.

B. Downstream Functional Assay: Cytokine Expression

  • Objective: To measure the effect on the expression of a downstream inflammatory cytokine, such as TNF-α, which can be regulated by PAD4 activity.

  • Protocol:

    • Treat wild-type and PADI4 KO cells with the compounds as described above.

    • Induce an inflammatory response (e.g., with lipopolysaccharide).

    • Collect the cell culture supernatant and quantify TNF-α levels using an enzyme-linked immunosorbent assay (ELISA).

Expected Outcomes and Interpretation

The results of these experiments will provide strong evidence for or against the hypothesized mechanism of action. The table below summarizes the expected outcomes if 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is a specific, on-target PAD4 inhibitor.

Experimental Arm Expected Protein Citrullination Expected TNF-α Expression Interpretation
WT + Compound Dose-dependent decreaseDose-dependent decreaseCompound inhibits PAD4 activity and downstream signaling.
WT + Known PAD4 Inhibitor Significant decreaseSignificant decreaseConfirms the link between PAD4 inhibition and the observed phenotype.
WT + Inactive Analog No changeNo changeThe observed effects are specific to the active compound.
PADI4 KO + Compound No change (already at baseline)No change (already at baseline)The compound's effects are dependent on the presence of PAD4.
PADI4 KO + Vehicle Baseline low levelsBaseline low levelsEstablishes the phenotype of PAD4 absence.

Alternative and Complementary Approaches

While knockout studies provide the gold standard for target validation, other methods can offer complementary information.

  • RNA Interference (RNAi): A transient knockdown of PADI4 can be achieved using siRNA or shRNA. This method is faster than generating a stable knockout line but may result in incomplete knockdown and potential off-target effects.

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct binding targets of a compound in a complex proteome.[4] This can help to identify both on-target and potential off-target interactions.

  • Thermal Shift Assays: These assays can be used to demonstrate direct binding of the compound to purified PAD4 protein, providing evidence of target engagement.

Conclusion: The Power of Genetic Validation

The use of knockout studies, particularly with the precision of CRISPR-Cas9, offers an unparalleled level of certainty in validating the mechanism of action of a novel compound.[11][12] By demonstrating that the cellular effects of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine are abrogated in the absence of its putative target, PAD4, researchers can proceed with greater confidence in its therapeutic potential and specificity. This rigorous, evidence-based approach is essential for mitigating risks and accelerating the journey from a promising hit to a clinically viable drug candidate.

References

  • Hein, S., & Weiss, S. (2007). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology, 152(5), 589–590. [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Retrieved February 15, 2026, from [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved February 15, 2026, from [Link]

  • Ubigene. (2025, October 13). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Retrieved February 15, 2026, from [Link]

  • Perk, Y., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol, 14(11), e4999. [Link]

  • BioPharma. (2024, November 27). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved February 15, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. Retrieved February 15, 2026, from [Link]

  • Knuckley, B., et al. (2010). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. Current Topics in Medicinal Chemistry, 10(5), 493–501. [Link]

  • Knuckley, B., et al. (2010). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. ACS Chemical Biology, 5(2), 153–157. [Link]

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  • Wang, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(5), 2349–2366. [Link]

  • Bhosale, J. D., et al. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules, 23(4), 885. [Link]

  • National Center for Biotechnology Information. (2012, December 17). Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor. In PubChem Bioassay. Retrieved February 15, 2026, from [Link]

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  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved February 15, 2026, from [Link]

  • Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

  • O'Hagan, D. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. [Link]

  • Li, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11119–11129. [Link]

  • Sarnataro, M., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie. [Link]

  • Chen, X., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(14), 1845–1856. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine. This guide is meticulously compiled based on the known hazards of a structurally analogous compound, 2,5...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine. This guide is meticulously compiled based on the known hazards of a structurally analogous compound, 2,5-Dimethyl-1H-pyrrole, and the general risks associated with the carboxamidine functional group. The recommendations herein are grounded in established laboratory safety principles and should be treated as a primary, though not exhaustive, source of safety information.

Hazard Assessment and Triage

Due to its chemical structure, 1,5-Dimethyl-1H-pyrrole-2-carboxamidine is anticipated to present a multi-faceted hazard profile. The pyrrole moiety suggests potential flammability and toxicity, while the carboxamidine group may contribute to skin and eye irritation.

Primary Hazards Identified:

  • Flammability: Assumed to be a flammable liquid and vapor.

  • Toxicity: Presumed to be toxic if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Expected to cause skin, eye, and respiratory irritation.[1][2]

  • Allergenic Potential: Compounds with similar functional groups have been shown to cause allergic skin reactions.[1]

Hazard ClassificationAnticipated Effects
Flammable Liquid Poses a fire risk when exposed to ignition sources.
Acute Toxicity (Oral) Toxic if ingested.
Acute Toxicity (Dermal) Toxic upon skin contact.
Acute Toxicity (Inhalation) Toxic if vapors are inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
STOT - Single Exposure May cause respiratory irritation.
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE should be based on a thorough risk assessment of the intended procedure.

Core PPE Requirements:

  • Hand Protection: Chemically resistant gloves are essential. Given the organic nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][3]

  • Skin and Body Protection: A flame-resistant lab coat is necessary due to the flammability hazard.[1] For larger quantities or tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: All handling of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

DOT Script for PPE Selection Logic

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard 1,5-Dimethyl-1H-pyrrole-2-carboxamidine Flammable Flammable Hazard->Flammable Toxic Toxic Hazard->Toxic Irritant Irritant Hazard->Irritant BodyPro Flame-Resistant Lab Coat & Apron Flammable->BodyPro Mitigates fire risk Gloves Chemically Resistant Gloves (Nitrile/Neoprene) Toxic->Gloves Prevents dermal absorption RespPro Fume Hood or Respirator Toxic->RespPro Prevents inhalation Irritant->Gloves Protects skin EyePro Safety Goggles & Face Shield Irritant->EyePro Protects eyes and face

Caption: Logical flow from hazard identification to appropriate PPE selection.

Operational and Handling Plan

Adherence to strict operational procedures is critical for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[4]

    • Have a spill kit appropriate for flammable and toxic organic compounds at hand.

  • Handling:

    • Don all required PPE as outlined in Section 2.

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Use non-sparking tools to prevent ignition of flammable vapors.[1]

    • Keep containers tightly closed when not in use to minimize vapor release.[1]

    • Avoid the formation of aerosols.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Properly dispose of all waste as detailed in Section 5.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response:

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for flammable organic liquids.

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert all nearby personnel.[2]

    • If the substance is flammable, extinguish all nearby ignition sources if it is safe to do so.[2]

    • Close the laboratory doors to contain the vapors.[2]

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while under the safety shower.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

DOT Script for Emergency Response Flow

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Emergency Event Spill_Assess Assess Spill Severity Start->Spill_Assess Exposure_Type Identify Exposure Route Start->Exposure_Type Minor_Spill Minor Spill (in fume hood) Spill_Assess->Minor_Spill Small & Contained Major_Spill Major Spill (outside hood) Spill_Assess->Major_Spill Large or Uncontained Spill_Cleanup Dispose of Waste Minor_Spill->Spill_Cleanup Contain & Clean Evacuate_Spill Evacuate_Spill Major_Spill->Evacuate_Spill Evacuate Area Call_Help_Spill Call_Help_Spill Evacuate_Spill->Call_Help_Spill Contact Emergency Response Skin_Contact Skin Contact Exposure_Type->Skin_Contact Eye_Contact Eye Contact Exposure_Type->Eye_Contact Inhalation Inhalation Exposure_Type->Inhalation Ingestion Ingestion Exposure_Type->Ingestion Flush_Skin Flush_Skin Skin_Contact->Flush_Skin Flush with water for 15 min Flush_Eyes Flush_Eyes Eye_Contact->Flush_Eyes Use eyewash station for 15 min Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to fresh air Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse mouth Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Decision-making workflow for spills and personal exposure incidents.

Disposal Plan

All waste containing 1,5-Dimethyl-1H-pyrrole-2-carboxamidine must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a chemically compatible, leak-proof container for waste collection. The original product container is often a suitable choice. Ensure the container is kept tightly closed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,5-Dimethyl-1H-pyrrole-2-carboxamidine".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

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